Axl-IN-11
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H27N7O4 |
|---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
N-[4-[4-amino-7-(2-hydroxypropyl)pyrrolo[2,3-d]pyrimidin-5-yl]phenyl]-2-oxo-1-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxamide |
InChI |
InChI=1S/C28H27N7O4/c1-17(36)13-33-14-21(23-25(29)30-16-31-26(23)33)18-7-9-19(10-8-18)32-27(37)24-22-15-39-12-11-34(22)35(28(24)38)20-5-3-2-4-6-20/h2-10,14,16-17,36H,11-13,15H2,1H3,(H,32,37)(H2,29,30,31) |
InChI Key |
IUZRCZORHOICEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(C2=C(N=CN=C21)N)C3=CC=C(C=C3)NC(=O)C4=C5COCCN5N(C4=O)C6=CC=CC=C6)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of AXL Inhibition: A Technical Guide for Researchers
Disclaimer: Specific preclinical data for the compound designated "Axl-IN-11" is not publicly available in widespread scientific literature or accessible patent databases. This guide will, therefore, provide a comprehensive overview of the mechanism of action of AXL receptor tyrosine kinase inhibitors, using the well-characterized inhibitor Bemcentinib (R428) and other examples to illustrate the core principles, experimental validation, and therapeutic rationale. This information is intended for researchers, scientists, and drug development professionals.
Introduction to AXL as a Therapeutic Target
The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, Mer) family, has emerged as a critical mediator in cancer progression, metastasis, and therapeutic resistance.[1] Ligand-dependent activation of AXL by its primary ligand, Gas6 (Growth arrest-specific 6), or ligand-independent mechanisms, such as heterodimerization with other receptor tyrosine kinases (RTKs) like EGFR, leads to the initiation of a cascade of downstream signaling events.[2] These pathways, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways, are fundamental in promoting cell survival, proliferation, migration, and invasion.[2][3] Furthermore, AXL signaling contributes to an immunosuppressive tumor microenvironment, further hampering anti-cancer therapies.[1] The overexpression of AXL is correlated with poor prognosis in numerous malignancies, making it a compelling target for therapeutic intervention.[1]
Mechanism of Action of AXL Inhibitors
Small molecule inhibitors of AXL, such as Bemcentinib, are typically ATP-competitive inhibitors that bind to the kinase domain of the AXL receptor. This binding event prevents the autophosphorylation of the receptor, which is the critical initial step in the activation of its downstream signaling cascades. By blocking the kinase activity of AXL, these inhibitors effectively abrogate the pro-tumorigenic signals mediated by this receptor.
The inhibition of AXL phosphorylation leads to a number of downstream cellular effects:
-
Inhibition of Proliferation and Survival: By blocking the PI3K/AKT and MAPK/ERK pathways, AXL inhibitors can halt the cell cycle and induce apoptosis in cancer cells that are dependent on AXL signaling for their growth and survival.[3]
-
Reduction of Cell Migration and Invasion: AXL signaling is known to promote epithelial-to-mesenchymal transition (EMT), a process that enhances cancer cell motility and invasion.[1] AXL inhibitors can reverse this phenotype, leading to a decrease in metastatic potential.
-
Modulation of the Tumor Microenvironment: AXL inhibition can reprogram the tumor microenvironment from an immunosuppressive to an immune-active state. This can involve the reduction of immunosuppressive cytokines and the enhancement of anti-tumor immune responses.
-
Overcoming Drug Resistance: AXL is a known driver of acquired resistance to various cancer therapies, including chemotherapy and targeted agents. AXL inhibitors, often used in combination therapies, can re-sensitize resistant tumors to these treatments.[1]
Quantitative Data for Representative AXL Inhibitors
The following table summarizes key quantitative data for several well-characterized AXL inhibitors. This data is essential for comparing the potency and selectivity of these compounds.
| Compound Name | Target(s) | IC50 (nM) | Assay Type | Reference(s) |
| Bemcentinib (R428) | AXL | 14 | Cell-free kinase assay | [4][5][6][7] |
| MER | >700 | Cellular assay | [4] | |
| TYRO3 | >1400 | Cellular assay | [4] | |
| Dubermatinib (TP-0903) | AXL | 27 | Not Specified | [6] |
| ONO-7475 | AXL, MER | Not Specified | Not Specified | [1] |
| Sitravatinib (MGCD516) | Multiple RTKs including AXL | Not Specified | Not Specified | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of AXL inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the kinase activity of purified AXL protein.
Protocol:
-
Reagents and Materials: Recombinant human AXL kinase domain, ATP, a suitable peptide substrate (e.g., poly-Glu-Tyr), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. The AXL kinase is incubated with varying concentrations of the inhibitor in a kinase reaction buffer. b. The kinase reaction is initiated by the addition of ATP and the peptide substrate. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based detection reagent.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.
Cellular Phospho-AXL Assay (Western Blot)
Objective: To assess the ability of an inhibitor to block AXL autophosphorylation in a cellular context.
Protocol:
-
Cell Culture: A cancer cell line with high endogenous AXL expression is cultured to sub-confluency.
-
Treatment: Cells are treated with varying concentrations of the AXL inhibitor for a specified duration.
-
Cell Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
Western Blotting: a. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. b. The membrane is probed with a primary antibody specific for phosphorylated AXL (p-AXL). c. A secondary antibody conjugated to a detection enzyme is then used. d. The signal is visualized, and the bands corresponding to p-AXL are quantified. e. The membrane is stripped and re-probed with an antibody for total AXL to normalize for protein loading.
-
Data Analysis: The intensity of the p-AXL band is normalized to the total AXL band for each treatment condition.
Cell Viability Assay
Objective: To determine the effect of AXL inhibition on the proliferation and viability of cancer cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density.
-
Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of the AXL inhibitor.
-
Incubation: The plates are incubated for a period of 48-72 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: The GI50 or IC50 value, the concentration of the inhibitor that causes 50% growth inhibition or cell death, is calculated from the dose-response curve.
Visualizing the Mechanism of Action
AXL Signaling Pathway and Inhibition
Caption: AXL Signaling Pathway and its inhibition by a small molecule inhibitor.
Experimental Workflow for AXL Inhibitor Characterization
Caption: A typical experimental workflow for the preclinical characterization of an AXL inhibitor.
Conclusion
The inhibition of the AXL receptor tyrosine kinase represents a promising therapeutic strategy for a variety of cancers. Small molecule inhibitors that target the kinase activity of AXL can effectively block its pro-tumorigenic signaling, leading to reduced cancer cell proliferation, survival, and metastasis. The preclinical evaluation of these inhibitors involves a multi-faceted approach, including biochemical and cellular assays to confirm target engagement and functional effects, followed by in vivo studies to assess anti-tumor efficacy. While specific data on "this compound" remains limited, the principles and methodologies outlined in this guide provide a robust framework for understanding and evaluating the mechanism of action of any AXL inhibitor.
References
- 1. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Immune Evasion Mechanism and AXL [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bemcentinib (R428, BGB324) | Axl inhibitor | Probechem Biochemicals [probechem.com]
- 6. abmole.com [abmole.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]
A Technical Guide to AXL Inhibition in Cancer Cells: Function and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited availability of public data on Axl-IN-11, this document focuses on the well-characterized and clinically evaluated AXL inhibitor, Bemcentinib (R428) , as a representative compound to illustrate the function and mechanism of AXL inhibition in cancer cells.
Introduction to AXL as a Therapeutic Target in Oncology
The AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MERTK) family, is a critical mediator of cancer progression and therapeutic resistance.[1] Upon binding its ligand, growth arrest-specific protein 6 (GAS6), AXL activates downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and JAK/STAT, which are integral to cell proliferation, survival, migration, and invasion.[1][2] Overexpression of AXL is observed in a multitude of malignancies, including non-small cell lung cancer (NSCLC), breast cancer, acute myeloid leukemia (AML), and glioblastoma, and is frequently associated with a poor prognosis.[3][4] Furthermore, AXL signaling contributes to the development of resistance to various cancer therapies, such as chemotherapy, targeted therapies, and immunotherapy, and fosters an immunosuppressive tumor microenvironment.[4][5] These multifaceted roles establish AXL as a compelling target for anticancer drug development.
Bemcentinib (R428): A Selective AXL Inhibitor
Bemcentinib (also known as R428) is a potent and selective, orally bioavailable small molecule inhibitor of AXL kinase.[6] It has been extensively investigated in preclinical models and is undergoing clinical evaluation in various cancer types.[1]
Mechanism of Action
Bemcentinib exerts its anti-cancer effects by directly binding to the ATP-binding pocket of the AXL kinase domain, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling cascades.[6] This blockade of AXL signaling leads to a variety of anti-tumor activities.
Quantitative Analysis of Bemcentinib Activity
The inhibitory potency of Bemcentinib has been quantified in various assays and cancer cell lines.
| Assay Type | Cell Line/Target | IC50 Value | Reference |
| Cell-free Kinase Assay | Recombinant AXL | 14 nM | [6] |
| Cell Viability | MV4-11 (AML) | Dose-dependent cytotoxicity | [7] |
| Cell Viability | MOLM-13 (AML) | Dose-dependent cytotoxicity | [8] |
| Cell Viability | THP-1 (AML) | Dose-dependent cytotoxicity | [7] |
| Cell Viability | U937 (AML) | Dose-dependent cytotoxicity | [7] |
| Cell Viability | MDA-MB-231 (Breast Cancer) | Synergistic effect with auranofin | [6] |
| Cell Viability | MCF-7 (Breast Cancer) | Synergistic effect with auranofin | [6] |
Signaling Pathways Modulated by AXL Inhibition
Inhibition of AXL by Bemcentinib disrupts key signaling pathways that are crucial for cancer cell survival and proliferation.
Key Functions of AXL Inhibition in Cancer Cells
Inhibition of Cell Proliferation and Survival
AXL signaling promotes cancer cell proliferation and survival through the activation of the PI3K/AKT/mTOR and MAPK pathways.[2] Inhibition of AXL with agents like Bemcentinib has been shown to decrease cell viability and induce apoptosis in various cancer cell lines, including those of breast cancer and AML.[6][7] Studies have demonstrated that AXL inhibition can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as XIAP.[6]
Suppression of Invasion and Metastasis
A key role of AXL in cancer progression is its ability to promote epithelial-to-mesenchymal transition (EMT), a process that enhances cell motility and invasion.[4] AXL activation is associated with the upregulation of mesenchymal markers and the downregulation of epithelial markers.[9] By inhibiting AXL, Bemcentinib can reverse EMT, thereby reducing the invasive and metastatic potential of cancer cells.[6]
Overcoming Drug Resistance
AXL overexpression is a known mechanism of acquired resistance to various targeted therapies, including EGFR inhibitors in NSCLC.[2] AXL can mediate resistance through the activation of bypass signaling pathways. Co-treatment with an AXL inhibitor like Bemcentinib can re-sensitize resistant cancer cells to these therapies.[10]
Modulation of the Tumor Immune Microenvironment
AXL is expressed on various immune cells within the tumor microenvironment and plays a role in suppressing anti-tumor immunity.[4] AXL signaling can promote an immunosuppressive M2 macrophage phenotype and inhibit the function of dendritic cells.[4] Inhibition of AXL can reprogram the tumor microenvironment to be more immune-permissive, potentially enhancing the efficacy of immunotherapies.[11]
Detailed Experimental Protocols
The following are representative protocols for key in vitro experiments used to characterize the function of AXL inhibitors like Bemcentinib.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, MV4-11) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of Bemcentinib (or other AXL inhibitors) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample and assess the phosphorylation status of signaling molecules.
-
Cell Lysis: Treat cancer cells with Bemcentinib for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total AXL, phospho-AXL, total AKT, phospho-AKT, and other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Transwell Invasion Assay
This assay assesses the invasive potential of cancer cells.
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in a 24-well plate with serum-free medium.
-
Cell Seeding: Seed cancer cells in the upper chamber in serum-free medium.
-
Treatment: Add Bemcentinib to both the upper and lower chambers at desired concentrations.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for 16-24 hours at 37°C.
-
Cell Removal: Remove non-invading cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of invaded cells in several random fields under a microscope.
Conclusion and Future Directions
AXL inhibition, exemplified by the activity of Bemcentinib, represents a promising therapeutic strategy for a wide range of cancers. By targeting key pathways involved in proliferation, survival, metastasis, and drug resistance, AXL inhibitors have the potential to improve patient outcomes, both as monotherapies and in combination with other anti-cancer agents. Further research is warranted to identify predictive biomarkers for patient selection and to optimize combination therapy strategies to maximize the clinical benefit of AXL inhibition. The development of novel AXL-targeting agents, including antibody-drug conjugates and PROTACs, continues to be an active area of investigation.
References
- 1. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissecting the Role of AXL in Cancer Immune Escape and Resistance to Immune Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Induction of Apoptosis by the Combination of an Axl Inhibitor and Auranofin in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel AXL-targeted agents overcome FLT3 inhibitor resistance in FLT3-ITD+ acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AXL is a key factor for cell plasticity and promotes metastasis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. aacrjournals.org [aacrjournals.org]
The Role of AXL in the Tumor Microenvironment: A Technical Guide for Researchers
Introduction
The AXL receptor tyrosine kinase, a member of the TYRO3, AXL, and MERTK (TAM) family, has emerged as a critical player in cancer progression and therapeutic resistance.[1][2] Initially identified as an oncogene in chronic myelogenous leukemia, its overexpression is now linked to poor prognosis in a wide array of solid and hematological malignancies.[3][4] AXL and its primary ligand, Growth Arrest-Specific 6 (Gas6), are frequently expressed by both cancer cells and various components of the tumor microenvironment (TME), including immune cells, fibroblasts, and endothelial cells.[5] This widespread expression facilitates a complex network of interactions that collectively drive tumor growth, metastasis, and immune evasion. This technical guide provides an in-depth exploration of the multifaceted roles of AXL within the TME, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers and drug development professionals in this field.
Core Functions of AXL Signaling in Cancer
Activation of AXL by its ligand Gas6 initiates the dimerization and autophosphorylation of the receptor, triggering a cascade of downstream signaling pathways.[6] These pathways, including the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, JAK/STAT, and NF-κB pathways, are central to many of the hallmark capabilities of cancer.[3][7] The multifaceted roles of AXL signaling in cancer progression are summarized below:
-
Proliferation and Survival: AXL signaling promotes cell cycle progression and inhibits apoptosis, thereby sustaining tumor growth.[1][3]
-
Invasion and Metastasis: AXL is a key driver of the epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties essential for metastasis.[4][8] It regulates the expression of EMT-associated transcription factors such as Snail, Slug, and Twist.[3]
-
Angiogenesis: AXL signaling in both tumor and endothelial cells contributes to the formation of new blood vessels, which are crucial for supplying nutrients to growing tumors.[9][10] Inhibition of AXL has been shown to decrease the secretion of pro-angiogenic factors from tumor cells.[9]
-
Therapy Resistance: Overexpression of AXL is a well-documented mechanism of resistance to a variety of cancer therapies, including chemotherapy, targeted therapies (e.g., EGFR inhibitors), and immunotherapy.[11][12]
-
Immune Evasion: AXL signaling creates an immunosuppressive TME by modulating the function of various immune cells, thereby helping cancer cells evade immune surveillance.[2][13]
AXL's Orchestration of the Tumor Microenvironment
AXL's influence extends beyond the cancer cell itself, profoundly shaping the composition and function of the surrounding TME. It mediates complex crosstalk between cancer cells and stromal cells, fostering a protumorigenic and immunosuppressive milieu.
Interaction with Tumor-Associated Macrophages (TAMs)
TAMs are a major component of the TME and can exhibit both pro- and anti-tumoral functions. AXL signaling plays a crucial role in polarizing macrophages towards an immunosuppressive M2-like phenotype.[14]
-
M2 Polarization: AXL activation in macrophages promotes their differentiation into TAMs that secrete immunosuppressive cytokines like IL-10.[14]
-
Immune Suppression: AXL-expressing TAMs can suppress T-cell activity and promote the recruitment of regulatory T cells (Tregs), further dampening the anti-tumor immune response.[15]
-
Promotion of Metastasis: TAMs, through Gas6/Axl signaling, can enhance the invasive and migratory capabilities of cancer cells.[16]
Role in Cancer-Associated Fibroblasts (CAFs)
CAFs are another key stromal cell type that contributes to tumor progression. AXL is often highly expressed in CAFs within the TME.[17]
-
Secretion of Pro-Tumorigenic Factors: CAFs can secrete Gas6, which then acts in a paracrine manner to activate AXL on cancer cells, promoting their migration and invasion, particularly during chemotherapy.[18]
-
Metastasis and Immune Suppression: AXL-positive CAFs have been shown to enhance the metastatic potential of cancer cells and suppress the activity of immune cells within the TME.[17]
Impact on Angiogenesis
AXL is expressed on endothelial cells and directly participates in the formation of new blood vessels.[9]
-
Endothelial Cell Function: AXL signaling is required for endothelial cell migration, proliferation, and tube formation, which are all critical steps in angiogenesis.[19]
-
Crosstalk with VEGF: AXL signaling can be transactivated by VEGF receptor 2 (VEGFR-2), a key driver of angiogenesis, indicating a cooperative role in promoting tumor vascularization.[9]
Modulation of Anti-Tumor Immunity
AXL signaling creates a formidable barrier to effective anti-tumor immunity through several mechanisms.[13]
-
Inhibition of Natural Killer (NK) Cells: AXL signaling can suppress the activity of NK cells, which are critical for eliminating cancer cells.[2]
-
Decreased Antigen Presentation: Activation of the AXL pathway in cancer cells can lead to reduced expression of MHC class I molecules, making them less visible to cytotoxic T cells.[2]
-
Upregulation of Immune Checkpoints: AXL signaling can increase the expression of PD-L1 on both cancer cells and dendritic cells, contributing to T-cell exhaustion and immune escape.[11][20]
Data Presentation
Quantitative data on AXL expression across various cancer types and the efficacy of AXL inhibitors in preclinical models are summarized in the tables below for easy comparison.
Table 1: AXL Expression in Human Cancers and Correlation with Prognosis
| Cancer Type | AXL Expression Frequency | Correlation with Poor Prognosis/Metastasis | Reference(s) |
|---|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) | ~33.0% to 93.2% | Associated with poorer clinical outcomes and lymph node metastasis. | [4] |
| Breast Cancer | 56.67% (high expression) | Associated with malignancy and poor tumor differentiation. | [11] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | 76% | Associated with aggressive tumor nature and higher frequency of distant metastases. | [3] |
| Glioblastoma Multiforme | High Expression | Correlates with poor survival. | [9] |
| Renal Cell Carcinoma (RCC) | High Expression | Correlates with poor survival. | [9] |
| Ovarian Adenocarcinoma | High Expression | Correlates with poor survival. | [9] |
| Hepatocellular Carcinoma (HCC) | High Expression | Correlates with poor survival. |[9] |
Table 2: Preclinical Efficacy of AXL Inhibitors
| AXL Inhibitor | Cancer Model | Key Findings | Reference(s) |
|---|---|---|---|
| ONO-7475 (AXL/MER inhibitor) | AXL-overexpressing EGFR-mutated NSCLC xenograft models | Combination with osimertinib significantly reduced tumor size and suppressed tumor growth compared to osimertinib alone. | [12] |
| YW327.6S2 (monoclonal antibody) | NSCLC and breast cancer xenograft models | Decreased tumor size and increased the efficacy of anti-VEGF treatment. Enhanced the anti-tumor activity of erlotinib and chemotherapy. | [12] |
| TP0903 | Mesenchymal cancer cell lines | Combination with PARP inhibitor (olaparib) led to a ≥80% decrease in colony formation. | [21] |
| Novel Arcus Biosciences Inhibitor | PC-9 xenograft model | Significant antitumor activity in combination with osimertinib. IC50 values for human and murine AXL were 2.8 and 0.95 nM, respectively. | [22] |
| shRNA-mediated knockdown | Bile duct cancer cells | Significantly decreased tumor cell growth, invasion, and migration. |[23] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of AXL's role in the TME are provided below.
Immunohistochemistry (IHC) for AXL Detection in Tumor Tissues
This protocol is adapted from methodologies used for detecting AXL in formalin-fixed, paraffin-embedded (FFPE) tissues.[1][3]
Materials:
-
FFPE tissue sections (4-5 µm) on poly-L-lysine coated slides
-
Xylene and graded ethanol series (100%, 95%, 70%) for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., 10 mM citrate buffer, pH 6.0)
-
Endogenous peroxidase blocking solution (e.g., 3% H₂O₂ in methanol)
-
Protein blocking solution (e.g., serum-free protein block)
-
Primary antibody: anti-AXL antibody (e.g., goat polyclonal, R&D Systems, #AF154)
-
Secondary antibody: Biotinylated Link Universal
-
Streptavidin-HRP
-
DAB (3,3'-diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Bake slides at 60°C for 30-60 minutes.
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Staining:
-
Quench endogenous peroxidase activity by incubating slides in 3% H₂O₂ in methanol for 15-30 minutes.[3][24]
-
Rinse with PBS.
-
Apply protein blocking solution for 20-30 minutes to reduce non-specific binding.
-
Incubate with primary anti-AXL antibody (e.g., diluted 1:40) overnight at 4°C or for 30-60 minutes at room temperature.[1]
-
Rinse with PBS.
-
Incubate with biotinylated secondary antibody for 25-30 minutes.
-
Rinse with PBS.
-
Incubate with Streptavidin-HRP for 25-30 minutes.
-
Rinse with PBS.
-
-
Detection and Counterstaining:
-
Apply DAB substrate solution and incubate for 5-10 minutes, or until desired stain intensity develops.
-
Rinse with distilled water.
-
Counterstain with hematoxylin for 1-5 minutes.
-
"Blue" the slides in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through a graded ethanol series and xylene.
-
Mount with a permanent mounting medium.
-
In Vitro Cell Invasion Assay (Boyden Chamber)
This protocol describes how to assess the invasive potential of cancer cells following AXL inhibition.[16][18]
Materials:
-
Transwell inserts (e.g., 8.0 µm pore size)
-
Matrigel or other basement membrane matrix
-
Serum-free cell culture medium
-
Chemoattractant medium (e.g., medium with 10% FBS)
-
Cancer cell line of interest
-
AXL inhibitor or control (e.g., DMSO)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet or Diff-Quik™ stain)
Procedure:
-
Preparation of Inserts:
-
Thaw Matrigel on ice.
-
Dilute Matrigel with cold, serum-free medium.
-
Coat the top of the Transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C for at least 30-60 minutes.
-
-
Cell Preparation:
-
Culture cancer cells to ~70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours.
-
Harvest cells and resuspend them in serum-free medium at a desired concentration (e.g., 5 x 10⁴ cells/mL).
-
Pre-treat the cell suspension with the AXL inhibitor or vehicle control for a specified time.
-
-
Invasion Assay:
-
Add chemoattractant medium to the lower wells of the companion plate.
-
Add the pre-treated cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Incubate at 37°C, 5% CO₂ for 20-48 hours (time should be optimized for the specific cell line).
-
-
Staining and Quantification:
-
After incubation, carefully remove the medium from the inserts.
-
Use a cotton swab to gently remove the non-invading cells from the top surface of the membrane.
-
Fix the invading cells on the bottom of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet for 10-20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of stained, invaded cells in several fields of view under a microscope. Alternatively, the stain can be eluted and absorbance measured on a plate reader.
-
Co-culture of Cancer Cells and Macrophages
This protocol, based on transwell co-culture systems, allows for the study of paracrine signaling between cancer cells and macrophages in the context of AXL function.[6][10]
Materials:
-
THP-1 human monocytic cell line
-
Cancer cell line of interest
-
RPMI-1640 medium
-
PMA (Phorbol 12-myristate 13-acetate) for macrophage differentiation
-
LPS and IFN-γ for M1 polarization (optional)
-
IL-4 and IL-13 for M2 polarization (optional)
-
Transwell inserts (e.g., 0.4 µm pore size) and companion plates
-
AXL inhibitor, Gas6, or other treatment reagents
Procedure:
-
Macrophage Differentiation:
-
Seed THP-1 monocytes into transwell inserts.
-
Differentiate THP-1 cells into M0 macrophages by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours.
-
After differentiation, wash the cells and rest them in fresh medium without PMA for 24 hours.
-
(Optional) Polarize M0 macrophages to M1 (with LPS and IFN-γ) or M2 (with IL-4 and IL-13) phenotypes if desired.
-
-
Co-culture Setup:
-
Seed the cancer cell line in the lower wells of the companion plate and allow them to adhere.
-
Once adhered, replace the medium in the lower wells with fresh culture medium (e.g., low serum).
-
Place the transwell inserts containing the differentiated macrophages into the wells with the cancer cells.
-
-
Treatment and Incubation:
-
Add the AXL inhibitor or other treatment compounds to either the upper or lower chamber, depending on the experimental design.
-
Co-culture the cells for a specified period (e.g., 48-72 hours).
-
-
Analysis:
-
After co-culture, cells from both chambers can be harvested for analysis.
-
Cancer Cells: Analyze for changes in proliferation, migration, invasion, or gene/protein expression (e.g., EMT markers).
-
Macrophages: Analyze for changes in phenotype (e.g., M1/M2 markers by flow cytometry or qRT-PCR) or cytokine secretion (by ELISA of the conditioned medium).
-
Mandatory Visualization
Diagrams for key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).
AXL Signaling Pathway
Caption: AXL signaling cascade upon Gas6 binding.
AXL in the Tumor Microenvironment
Caption: AXL-mediated interactions in the TME.
Experimental Workflow: AXL Knockdown and Invasion Assay
Caption: Workflow for AXL knockdown and invasion assay.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Expression of AXL in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 3. Preclinical validation of AXL receptor as a target for antibody-based pancreatic cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. corning.com [corning.com]
- 6. Protocols for Co-Culture Phenotypic Assays with Breast Cancer Cells and THP-1-Derived Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Receptor Tyrosine Kinase AXL in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocols for Co-Culture Phenotypic Assays with Breast Cancer Cells and THP-1-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression of Axl and its prognostic significance in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. Analysis of Tumor Heterogeneity Through AXL Activation in Primary Resistance to EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. corning.com [corning.com]
- 17. AXL Knock-Out in SNU475 Hepatocellular Carcinoma Cells Provides Evidence for Lethal Effect Associated with G2 Arrest and Polyploidization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. file.elabscience.com [file.elabscience.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Arcus Biosciences reports preclinical data on AXL inhibitors for cancer | BioWorld [bioworld.com]
- 23. researchgate.net [researchgate.net]
- 24. Immunohistochemistry staining [bio-protocol.org]
Axl-IN-11: An In-Depth Technical Guide to a Novel Axl Kinase Inhibitor for Cancer Research
An important note on the scope of this document: Initial research revealed that while "Axl-IN-11" is cited as a potent Axl inhibitor originating from patent literature, comprehensive, publicly available scientific data regarding its specific biological activity, and detailed experimental protocols are scarce. To provide a thorough and actionable technical guide that meets the core requirements of presenting robust quantitative data and detailed methodologies, this document will focus on the well-characterized and clinically evaluated Axl inhibitor, R428 (Bemcentinib) . The principles, experimental setups, and data interpretation detailed herein are broadly applicable to the preclinical evaluation of novel Axl inhibitors like this compound.
Introduction to Axl and its Role in Cancer
The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, Axl, Mer) family of receptors.[1] Under normal physiological conditions, AXL is involved in processes such as the clearance of apoptotic cells and the modulation of innate immune responses.[1] However, its overexpression and aberrant signaling have been implicated in the progression of numerous cancers, including breast, lung, and pancreatic cancer, as well as acute myeloid leukemia (AML).[2][3]
Activation of AXL, primarily through its ligand Gas6 (Growth arrest-specific 6), triggers a cascade of downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and NF-κB.[4] This signaling promotes several hallmarks of cancer:
-
Proliferation and Survival: AXL signaling enhances cancer cell growth and protects against apoptosis.[4]
-
Metastasis: It promotes epithelial-to-mesenchymal transition (EMT), increasing cell motility and invasion.[4][5]
-
Drug Resistance: AXL is a key mediator of resistance to a variety of cancer therapies, including chemotherapy, targeted therapies, and immunotherapy.[6]
-
Immune Evasion: AXL signaling contributes to an immunosuppressive tumor microenvironment.[3]
Given its multifaceted role in tumorigenesis, AXL has emerged as a compelling therapeutic target in oncology.
R428 (Bemcentinib): A Selective AXL Inhibitor
R428, also known as Bemcentinib, is a potent and selective, orally bioavailable small-molecule inhibitor of AXL kinase.[3][7] It binds to the ATP-binding site within the intracellular kinase domain of AXL, thereby blocking its autophosphorylation and subsequent downstream signaling.[3][8] R428 has demonstrated significant anti-tumor activity in a range of preclinical cancer models and is currently being evaluated in multiple clinical trials.[9][10]
Mechanism of Action
The primary mechanism of action of R428 is the competitive inhibition of ATP binding to the AXL kinase domain. This prevents the transfer of phosphate groups to tyrosine residues on AXL and other substrate proteins, effectively abrogating the signaling cascade.
Quantitative Data for R428 (Bemcentinib)
The following tables summarize key quantitative data for R428, providing insights into its potency, selectivity, and efficacy.
In Vitro Potency and Selectivity
| Target | IC50 (nM) | Assay Type | Notes |
| AXL | 14 | Biochemical Assay | Highly potent inhibition of the primary target.[7][11] |
| Mer | >700 | Cell-based Assay | Over 50-fold selectivity against the related TAM family kinase Mer.[11] |
| Tyro3 | >1400 | Cell-based Assay | Over 100-fold selectivity against the related TAM family kinase Tyro3.[11] |
| Abl | >1400 | Cell-based Assay | Over 100-fold selectivity against the non-receptor tyrosine kinase Abl.[7][11] |
| EGFR | >1400 | Cell-based Assay | High selectivity against the Epidermal Growth Factor Receptor.[5][7] |
| HER2 | >1400 | Cell-based Assay | High selectivity against Human Epidermal growth factor Receptor 2.[5][7] |
| PDGFRβ | >1400 | Cell-based Assay | High selectivity against Platelet-Derived Growth Factor Receptor Beta.[5][7] |
Table 1: Kinase Inhibitory Potency and Selectivity of R428.
Cellular Activity
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Notes |
| H1299 | Non-Small Cell Lung Carcinoma | ~4 | MTT Assay (48h) | Demonstrates growth inhibition in a cell line with constitutively active Axl.[9][12] |
| CE81T | Esophageal Squamous Cell Carcinoma | 1.98 | Cell Viability (72h) | Shows efficacy in esophageal cancer cells.[12] |
| MDA-MB-231 | Triple-Negative Breast Cancer | N/A | Invasion Assay | Dose-dependently suppressed invasion; did not strongly inhibit proliferation in 2D culture.[4][5] |
| 4T1 | Murine Breast Cancer | N/A | Invasion Assay | Dose-dependently suppressed invasion; modest reduction in survival in low serum.[4][5] |
| Primary CLL B cells | Chronic Lymphocytic Leukemia | ~2.0 | Cell Viability (24h) | Shows efficacy in primary patient-derived leukemia cells.[7] |
Table 2: In Vitro Cellular Activity of R428 in Various Cancer Cell Lines.
In Vivo Efficacy and Pharmacokinetics
| Cancer Model | Dosing Regimen | Key Findings |
| MDA-MB-231 Intracardiac Metastasis Model | 125 mg/kg, p.o., twice daily for 24 days | Significantly blocked metastasis development.[4] |
| 4T1 Orthotopic Breast Cancer Model | 75 mg/kg/day or 25 mg/kg twice daily, p.o. | Extended median survival from 52 days to >80 days; reduced metastatic burden.[2] |
| 4T1 Orthotopic Model (Combination) | R428 + Cisplatin (1.2 mg/kg weekly) | Synergistically blocked liver micrometastasis.[5] |
| Renal Cell Carcinoma Orthotopic Model | 50 mg/kg, p.o., every 12 hours | Showed anti-tumor activity.[13] |
| Esophageal Squamous Cell Carcinoma Xenograft | 50 mg/kg/day, i.p. | Significantly inhibited tumor growth compared to vehicle.[14] |
Table 3: Summary of In Vivo Efficacy of R428 in Preclinical Models.
| Species | Dose (mg/kg, p.o.) | Half-life (hours) |
| Mouse | 25 | 4 |
| Mouse | 75 | 13 |
Table 4: Pharmacokinetic Parameters of R428 in Mice. [4]
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize Axl inhibitors like R428.
AXL Kinase Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant AXL kinase.
Protocol:
-
Reagent Preparation: Prepare solutions of recombinant AXL kinase, kinase assay buffer, ATP, and a suitable substrate (e.g., IRS1-tide) at their optimal concentrations. Prepare serial dilutions of R428 (or the test compound) in DMSO, then dilute further in kinase buffer.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the serially diluted R428, and the recombinant AXL enzyme.
-
Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 40-60 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using a commercial kit such as the ADP-Glo™ Kinase Assay.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each R428 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability/Proliferation Assay (MTT Assay)
This assay assesses the effect of R428 on the viability and proliferation of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., H1299) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of R428 (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[15]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blotting for AXL Phosphorylation
This method is used to confirm that R428 inhibits AXL signaling within the cell by detecting the phosphorylation status of AXL.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or MDA-MB-231) and, if necessary, starve them in low-serum media to reduce basal signaling.[5][16] Pre-incubate the cells with different concentrations of R428 for a set time (e.g., 1-2 hours).
-
Stimulation: Stimulate AXL phosphorylation by adding its ligand, Gas6, for a short period (e.g., 5-15 minutes).[5]
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated AXL (p-AXL, e.g., at Tyr821).[5][17]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total AXL and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[16]
In Vivo Xenograft Tumor Model
This experiment evaluates the anti-tumor efficacy of R428 in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously or orthotopically implant human cancer cells (e.g., MDA-MB-231) into immunodeficient mice (e.g., nude or SCID mice).[5][13]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control and R428-treated group).
-
Treatment Administration: Administer R428 orally (p.o.) at a predetermined dose and schedule (e.g., 50 mg/kg, twice daily).[13]
-
Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Also, monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (when tumors in the control group reach a predetermined size), euthanize the mice, and excise and weigh the tumors. Tissues can be collected for further analysis (e.g., immunohistochemistry, western blotting).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the control and treated groups to determine the anti-tumor efficacy of R428.
Conclusion
R428 (Bemcentinib) is a potent and selective AXL inhibitor that has demonstrated significant anti-cancer activity in a wide range of preclinical models. Its ability to inhibit tumor cell migration, invasion, and metastasis, as well as to overcome drug resistance, underscores the therapeutic potential of targeting the AXL signaling pathway. The experimental protocols and quantitative data presented in this guide provide a comprehensive framework for researchers and drug development professionals to evaluate novel Axl inhibitors and further explore the role of AXL in cancer biology. While specific data for this compound remains limited in the public domain, the methodologies outlined here are directly applicable to its characterization and can serve as a roadmap for its preclinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. R428, a selective small molecule inhibitor of Axl kinase, blocks tumor spread and prolongs survival in models of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bemcentinib - Wikipedia [en.wikipedia.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Bemcentinib | C30H34N8 | CID 46215462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Axl inhibitor R428 induces apoptosis of cancer cells by blocking lysosomal acidification and recycling independent of Axl inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BerGenBio begins Phase IIa portion of bemcentinib trial for NSCLC [clinicaltrialsarena.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. glpbio.com [glpbio.com]
- 13. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 14. Frontiers | Cabozantinib (XL184) and R428 (BGB324) Inhibit the Growth of Esophageal Squamous Cell Carcinoma (ESCC) [frontiersin.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. researchgate.net [researchgate.net]
AXL as a Therapeutic Target: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MER) family, has emerged as a critical player in cancer progression, metastasis, and the development of therapeutic resistance.[1][2][3] Initially identified as an oncogene in chronic myelogenous leukemia, aberrant AXL signaling is now implicated in a wide array of solid and hematological malignancies, often correlating with a poor prognosis for patients.[1][2] This guide provides a comprehensive overview of AXL as a therapeutic target, detailing its signaling pathways, role in disease, and the current landscape of inhibitory strategies. It is designed to be a valuable resource for researchers and drug development professionals actively investigating AXL-targeted therapies.
The AXL Signaling Pathway
AXL is a transmembrane receptor composed of an extracellular domain featuring two immunoglobulin-like (IgL) and two fibronectin type III (FNIII) domains, a transmembrane segment, and an intracellular tyrosine kinase domain.[3][4] The primary ligand for AXL is the vitamin K-dependent protein, Growth Arrest-Specific 6 (Gas6).[1][4]
The canonical activation of AXL occurs when Gas6 binds to the extracellular domain, inducing receptor dimerization and subsequent autophosphorylation of tyrosine residues within the intracellular kinase domain.[1][5] This phosphorylation creates docking sites for various downstream signaling molecules, leading to the activation of multiple pro-tumorigenic pathways, including:
-
PI3K/Akt/mTOR Pathway: Promotes cell survival, proliferation, and growth.[1][6]
-
MEK/ERK (MAPK) Pathway: Drives cell proliferation and differentiation.[1][6]
-
NF-κB Pathway: Regulates inflammation, cell survival, and immune responses.[1][7]
-
JAK/STAT Pathway: Involved in cell proliferation, differentiation, and survival.[1][7]
Beyond ligand-dependent activation, AXL can also be activated through ligand-independent mechanisms, such as heterodimerization with other receptor tyrosine kinases like EGFR and HER2, or through overexpression.[7][8]
Role of AXL in Cancer
Tumor Progression and Metastasis
Elevated AXL expression is a hallmark of numerous cancers, including but not limited to, lung, breast, pancreatic, ovarian, and colon cancers.[1] AXL signaling promotes several key aspects of cancer progression:
-
Proliferation and Survival: Activation of the PI3K/Akt and JAK/STAT pathways by AXL signaling directly contributes to increased cancer cell proliferation and evasion of apoptosis.[3][9]
-
Invasion and Migration: AXL plays a crucial role in the epithelial-to-mesenchymal transition (EMT), a process where cancer cells lose their epithelial characteristics and gain migratory and invasive properties.[9] Downregulation of AXL has been shown to reverse EMT, highlighting its importance in this process.
-
Angiogenesis: AXL is expressed on endothelial cells and its activation can promote the formation of new blood vessels, which is essential for tumor growth and metastasis.
Therapeutic Resistance
A significant body of evidence has established AXL as a key mediator of acquired resistance to a wide range of cancer therapies, including chemotherapy, targeted therapies (e.g., EGFR and BRAF inhibitors), and immunotherapy. The mechanisms by which AXL drives drug resistance are multifaceted and include:
-
Bypass Signaling: Upregulation of AXL can provide an alternative survival pathway for cancer cells when their primary growth-promoting pathway is inhibited by a targeted therapy.[10][11]
-
EMT-Mediated Resistance: The induction of EMT by AXL signaling can render cancer cells less sensitive to various treatments.[12]
-
Immune Evasion: AXL signaling can contribute to an immunosuppressive tumor microenvironment by modulating the function of immune cells such as macrophages and dendritic cells, thereby helping cancer cells evade immune surveillance.[4]
Therapeutic Strategies Targeting AXL
The central role of AXL in cancer has spurred the development of various therapeutic strategies aimed at inhibiting its function. These can be broadly categorized as small molecule inhibitors, monoclonal antibodies, and antibody-drug conjugates.
Small Molecule Tyrosine Kinase Inhibitors (TKIs)
These inhibitors typically target the ATP-binding site of the AXL kinase domain, preventing its activation and downstream signaling. They can be further classified based on their selectivity.
| Inhibitor | Type | AXL IC50 (nM) | Other Key Targets (IC50, nM) |
| Bemcentinib (BGB324/R428) | Selective AXL inhibitor | 14 | Mer (~700-1400), Tyro3 (~700-1400), Abl (>1400) |
| Gilteritinib (ASP2215) | Dual FLT3/AXL inhibitor | 0.73 | FLT3 (0.29) |
| Cabozantinib (XL184) | Multi-kinase inhibitor | 7 | VEGFR2 (0.035), MET (1.3), RET (4), KIT (4.6), FLT3 (11.3), TIE2 (14.3) |
| Sitravatinib (MGCD516) | Multi-kinase inhibitor | 1.5 | MER (2), VEGFR1/2/3 (6/5/2), KIT (6), FLT3 (8), DDR1/2 (29/0.5), TRKA/B (5/9) |
| Merestinib (LY2801653) | Multi-kinase inhibitor | 2 | MET (Ki=2), MST1R (11), MERTK (10), FLT3 (7), DDR1/2 (0.1/7) |
| Glesatinib (MGCD265) | Multi-kinase inhibitor | <75 | MET (19) |
| Sunitinib | Multi-kinase inhibitor | 259 | VEGFRs, PDGFRs, KIT, FLT3, RET |
| Foretinib | Multi-kinase inhibitor | - | MET, VEGFRs |
| Dubermatinib (TP-0903) | Selective AXL inhibitor | 27 | JAK2, ALK, ABL1, VEGFR2 |
| ONO-7475 | Dual AXL/MER inhibitor | 0.7 | MER (1.0) |
| INCB081776 | Dual AXL/MER inhibitor | 0.61 | MER (3.17) |
IC50 values can vary depending on the assay conditions.
Monoclonal Antibodies (mAbs)
Monoclonal antibodies targeting the extracellular domain of AXL can inhibit its function through various mechanisms, including blocking ligand binding, inducing receptor internalization and degradation, and mediating antibody-dependent cell-mediated cytotoxicity (ADCC).
| Antibody | Mechanism |
| YW327.6S2 | Inhibits receptor activation and downstream signaling.[10] |
Antibody-Drug Conjugates (ADCs)
ADCs consist of a monoclonal antibody linked to a potent cytotoxic agent. The antibody component directs the ADC to AXL-expressing tumor cells, where the cytotoxic payload is internalized and released, leading to targeted cell killing.
| ADC | Payload |
| Enapotamab vedotin (AXL-107-MMAE) | Monomethyl auristatin E (MMAE) |
| ADCT-601 (Mipasetamab uzoptirine) | Pyrrolobenzodiazepine (PBD) dimer |
Preclinical and Clinical Data Highlights
Numerous preclinical studies have demonstrated the efficacy of AXL inhibitors in reducing tumor growth, metastasis, and overcoming drug resistance in various cancer models.[10]
-
Bemcentinib has shown promise in combination with immunotherapy, particularly in non-small cell lung cancer (NSCLC) patients with AXL-positive tumors.[13] In a phase II trial with pembrolizumab in advanced NSCLC, the overall response rate (ORR) was 26% in all patients and 38% in those with AXL-positive tumors.[13]
-
Gilteritinib is approved for the treatment of relapsed or refractory FLT3-mutated acute myeloid leukemia (AML), where AXL overexpression is a known resistance mechanism to FLT3 inhibitors.[8]
-
Enapotamab vedotin has demonstrated significant single-agent antitumor activity in preclinical models of NSCLC, with tumor regression or stasis observed in 28% of patient-derived xenograft (PDX) models.[14]
-
ADCT-601 has shown potent and durable antitumor activity in a variety of human cancer xenograft models, including those with heterogeneous AXL expression.[15]
Key Experimental Protocols
Western Blot for AXL Phosphorylation
This protocol is used to detect the activation state of AXL by measuring its phosphorylation.
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with inhibitors or stimuli as required.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated AXL (e.g., anti-pAXL Tyr779) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Strip the membrane and re-probe for total AXL and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
MTT Cell Proliferation Assay
This colorimetric assay measures cell viability and proliferation based on the metabolic activity of the cells.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Treatment:
-
Treat cells with various concentrations of the AXL inhibitor or control vehicle.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Incubate on a shaker for 15 minutes at room temperature to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control-treated cells.
-
Boyden Chamber Cell Invasion Assay
This assay assesses the invasive potential of cancer cells through a basement membrane matrix.[1]
-
Chamber Preparation:
-
Rehydrate Matrigel-coated Boyden chamber inserts (typically with 8 µm pores) with serum-free medium.
-
-
Cell Preparation:
-
Harvest and resuspend cancer cells in serum-free medium.
-
-
Assay Setup:
-
Add a chemoattractant (e.g., serum-containing medium or Gas6) to the lower chamber.
-
Add the cell suspension to the upper chamber (the insert).
-
Incubate for a period that allows for cell invasion (e.g., 24-48 hours).
-
-
Analysis:
-
Remove non-invading cells from the top of the insert with a cotton swab.
-
Fix and stain the invading cells on the bottom of the membrane.
-
Count the number of stained cells in multiple fields of view under a microscope.
-
Alternatively, eluted the stain and measure the absorbance for a more quantitative readout.
-
Conclusion
AXL represents a compelling therapeutic target in oncology due to its multifaceted role in driving tumor progression, metastasis, and drug resistance. A variety of therapeutic agents targeting AXL, including small molecule inhibitors, monoclonal antibodies, and antibody-drug conjugates, are currently in preclinical and clinical development, with some showing encouraging results.[14] The successful clinical implementation of AXL-targeted therapies will likely depend on the identification of predictive biomarkers to select patients who are most likely to benefit, as well as the development of rational combination strategies to overcome resistance and enhance efficacy. This guide provides a foundational understanding of AXL biology and the current state of AXL-targeted drug development to aid researchers in this critical endeavor.
References
- 1. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. AXL Kinase Enzyme System Application Note [promega.sg]
- 6. Cell biology assays -Invasion & metastasis -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. 2.2. Immunohistochemical staining and scoring [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. AXL Kinase Enzyme System [worldwide.promega.com]
- 15. aacrjournals.org [aacrjournals.org]
A Technical Guide to Targeting the Axl Receptor in Epithelial-Mesenchymal Transition: The Role of Potent Inhibitors like Axl-IN-11
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Axl receptor tyrosine kinase is a critical mediator of aggressive tumor biology, driving processes such as proliferation, survival, metastasis, and therapeutic resistance. A key mechanism through which Axl exerts its oncogenic function is by promoting the epithelial-mesenchymal transition (EMT), a cellular program that endows cancer cells with migratory and invasive capabilities. Consequently, Axl has emerged as a high-value therapeutic target. Small molecule inhibitors, such as the potent Axl-IN-11, represent a promising strategy to counteract Axl-driven pathology. This technical guide provides an in-depth overview of the Axl-EMT axis, detailing the underlying signaling pathways, the effects of Axl inhibition on the EMT phenotype, and comprehensive protocols for evaluating inhibitor efficacy. While specific public data on this compound is limited, this paper draws upon extensive research of other well-characterized Axl inhibitors to present a complete picture of this therapeutic approach.
Introduction: The Axl Receptor and Epithelial-Mesenchymal Transition (EMT)
The Axl receptor is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases (RTKs).[1] Its activation, typically through its ligand Gas6 (Growth arrest-specific 6), triggers a cascade of downstream signaling events that regulate cell survival, proliferation, migration, and adhesion.[1] In oncology, Axl overexpression is frequently observed in numerous aggressive cancers and is strongly correlated with poor prognosis and metastasis.[2]
A primary mechanism linking Axl to cancer progression is its role as a potent inducer and stabilizer of the Epithelial-Mesenchymal Transition (EMT) . EMT is a biological process where epithelial cells, which are typically stationary and adhere to one another, undergo biochemical changes to assume a mesenchymal phenotype.[3] This transition is characterized by:
-
Loss of epithelial markers: Downregulation of proteins like E-cadherin, which is crucial for cell-cell adhesion.[3]
-
Gain of mesenchymal markers: Upregulation of proteins such as N-cadherin, Vimentin, and Fibronectin, which promote motility and invasion.[3]
-
Activation of EMT-inducing transcription factors: Increased expression of Snail, Slug, Twist, and ZEB1.[4]
This phenotypic switch allows tumor cells to break away from the primary tumor, invade surrounding tissues, and metastasize to distant organs.[2] Studies have consistently shown that elevated Axl expression is strongly associated with a mesenchymal phenotype in various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[3][5] Inhibition of Axl has been demonstrated to reverse the EMT process, restoring an epithelial-like state and reducing the invasive capacity of cancer cells.[3]
Axl Signaling Pathways Driving EMT
Upon binding of its ligand Gas6, Axl dimerizes and undergoes autophosphorylation on tyrosine residues within its intracellular kinase domain. This activation creates docking sites for adaptor proteins, initiating several downstream signaling cascades that collectively promote the mesenchymal state.
The primary pathways implicated in Axl-driven EMT include:
-
PI3K/AKT Pathway: This is a central pro-survival pathway. Activated Axl recruits and phosphorylates the p85 subunit of Phosphoinositide 3-kinase (PI3K), leading to the activation of AKT. AKT, in turn, promotes cell survival by inactivating pro-apoptotic proteins and activates mTOR, a key regulator of cell growth and proliferation.
-
MAPK/ERK Pathway: The Axl-Grb2-SOS complex activates RAS, which triggers the RAF-MEK-ERK signaling cascade. The MAPK/ERK pathway is heavily involved in regulating gene expression related to cell proliferation, differentiation, and migration.
-
NF-κB Pathway: Axl signaling can lead to the activation of the NF-κB transcription factor, which controls the expression of genes involved in inflammation, cell survival, and EMT.[1]
These pathways converge on the activation of EMT-inducing transcription factors (e.g., Snail, Slug, Twist), which directly repress the expression of epithelial genes like E-cadherin and activate the expression of mesenchymal genes.
This compound and Other Axl Inhibitors
This compound is described as a potent Axl inhibitor with potential applications in treating proliferative and inflammatory diseases. While detailed peer-reviewed studies on this compound are not widely available, its role as a targeted inhibitor allows us to infer its mechanism based on the extensive research conducted on other selective Axl inhibitors. These inhibitors function by competing with ATP for the binding site in the Axl kinase domain, thereby preventing autophosphorylation and blocking downstream signaling.
Quantitative Efficacy of Axl Inhibitors
The potency of Axl inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), both in cell-free biochemical assays and in cell-based proliferation or phosphorylation assays. Lower IC50 values indicate higher potency. The table below summarizes reported IC50 values for several well-characterized Axl inhibitors.
| Inhibitor | Type | Biochemical IC50 (Axl) | Cell-Based IC50 | Cell Line / Notes | Citation(s) |
| Bemcentinib (R428/BGB324) | Selective Axl Inhibitor | 14 nM | ~4 µM (proliferation) | H1299 (NSCLC) | [6][7][8] |
| Cabozantinib (XL184) | Multi-kinase Inhibitor | 7 nM | 4.61 µM (proliferation) | CE81T (ESCC) | [9] |
| TP-0903 | Selective Axl Inhibitor | 0.42 nM | ~25 nM (pAxl) | SKBR3R (Breast Cancer) | [10] |
| SGI-7079 | Axl/Mer Inhibitor | 12 nM | ~1 µM (proliferation) | H1299 (NSCLC) | [11] |
Reversal of the EMT Phenotype by Axl Inhibition
Targeting Axl with a potent inhibitor like this compound is expected to reverse the EMT phenotype by blocking the signaling pathways that sustain it. This leads to a mesenchymal-to-epithelial transition (MET), characterized by:
-
Upregulation of E-cadherin and its proper localization to cell-cell junctions, restoring cellular adhesion.[3]
-
Downregulation of mesenchymal markers like N-cadherin and Vimentin.[3]
-
Suppression of EMT transcription factors such as Snail, Slug, and ZEB1.[4]
Functionally, this reversal leads to a significant reduction in the migratory and invasive potential of cancer cells.[12][13]
Data on Functional Reversal of EMT
The functional consequences of Axl inhibition can be quantified through various in vitro assays. Treatment with Axl inhibitors consistently leads to a marked decrease in the ability of mesenchymal cancer cells to migrate and invade through extracellular matrix barriers.
| Cell Line | Cancer Type | Treatment | Assay Type | Result | Citation(s) |
| IgR3, WM852 | Melanoma | R428 (1 µM) | Transwell Invasion | Significant reduction in invaded cells | [12][13] |
| HCC1806 | Breast (TNBC) | Axl shRNA | Transwell Invasion | Significantly decreased invasion | [4] |
| U87-MG | Glioblastoma | Axl-DN* | Transwell Invasion | 62-79% inhibition of invasion | [14] |
| SKBR3R | Breast Cancer | Axl siRNA | Transwell Migration | Significant reduction in migration | [10] |
| Axl-DN refers to a dominant-negative form of Axl used to inhibit signaling. |
Key Experimental Protocols
To assess the efficacy of an Axl inhibitor like this compound on EMT, a series of standard molecular and cell biology assays are required.
Western Blotting for EMT Marker Expression
This technique is used to quantify changes in the protein levels of epithelial and mesenchymal markers following inhibitor treatment.
1. Sample Preparation:
-
Culture mesenchymal cancer cells to 70-80% confluency.
-
Treat cells with the Axl inhibitor (e.g., this compound at various concentrations) or vehicle control (e.g., DMSO) for 24-72 hours.
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
2. Gel Electrophoresis:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto an 8-12% SDS-PAGE gel and run until adequate separation is achieved.
3. Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
4. Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with primary antibodies (e.g., anti-E-cadherin, anti-Vimentin, anti-Axl, anti-pAxl, anti-β-actin) overnight at 4°C with gentle agitation.[15]
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
5. Detection:
-
Wash the membrane 3x with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
-
Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).
Immunofluorescence for Cellular Morphology and Protein Localization
This method visualizes the subcellular localization of EMT markers and changes in cell morphology.
1. Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips or chamber slides and allow them to adhere.[16]
-
Treat with the Axl inhibitor or vehicle control as described for Western blotting.
2. Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[17][18]
-
Wash 3x with PBS.
-
Permeabilize cells with 0.25-0.5% Triton X-100 in PBS for 10-15 minutes.[17][18]
3. Blocking and Staining:
-
Wash 3x with PBS.
-
Block with 1-5% BSA in PBST for 1 hour to prevent non-specific antibody binding.[18]
-
Incubate with primary antibodies (e.g., anti-E-cadherin, anti-Vimentin) diluted in blocking buffer overnight at 4°C in a humidified chamber.[17]
-
Wash 3x with PBST.
-
Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594) for 1 hour at room temperature, protected from light.
-
(Optional) Counterstain nuclei with DAPI for 5 minutes.[17]
4. Mounting and Imaging:
-
Wash 3x with PBST and once with PBS.
-
Mount the coverslip onto a glass slide using an anti-fade mounting medium.[16]
-
Image using a confocal or fluorescence microscope. Look for E-cadherin signal at cell-cell junctions (epithelial) versus diffuse cytoplasmic or absent signal (mesenchymal), and filamentous vimentin structures (mesenchymal).
Transwell Migration and Invasion Assays
These assays quantify the functional ability of cells to move across a porous membrane (migration) or through an extracellular matrix barrier (invasion).[19]
1. Chamber Preparation:
-
Rehydrate Transwell inserts (typically 8 µm pore size) with serum-free media.[20]
-
For invasion assays only: Coat the top of the membrane with a thin layer of Matrigel or a similar basement membrane extract and allow it to solidify.[13]
2. Cell Seeding:
-
Starve cells in serum-free medium for 12-24 hours.
-
Resuspend cells in serum-free medium and seed 5x10⁴ to 1x10⁵ cells into the upper chamber of the Transwell insert.
-
Add the Axl inhibitor or vehicle control to the cell suspension in the upper chamber.
3. Assay Execution:
-
Fill the lower chamber with complete medium containing a chemoattractant (e.g., 10% FBS).[19][20]
-
Incubate the plate for 12-48 hours, allowing cells to migrate/invade toward the chemoattractant.
4. Staining and Quantification:
-
Remove the inserts from the plate. Using a cotton swab, gently wipe away the non-migratory cells from the top surface of the membrane.[19][21]
-
Fix the cells on the bottom surface of the membrane with methanol or PFA for 10-20 minutes.[20][22]
-
Stain the migrated/invaded cells with 0.2% Crystal Violet for 5-10 minutes.[19]
-
Wash the membrane to remove excess stain.
-
Count the stained cells in several random fields of view under a microscope. The reduction in the number of cells in the inhibitor-treated group compared to the control indicates the efficacy of the compound in blocking migration and invasion.
Conclusion and Future Directions
The Axl receptor tyrosine kinase is a validated and compelling target in oncology due to its central role in driving epithelial-mesenchymal transition, a key process in tumor invasion and metastasis. Potent and selective small molecule inhibitors, exemplified by compounds like this compound and Bemcentinib, effectively block Axl-mediated signaling. This inhibition leads to a reversal of the mesenchymal phenotype, characterized by the re-expression of epithelial markers and a dramatic reduction in the invasive capabilities of cancer cells.
The experimental protocols detailed in this guide provide a robust framework for researchers and drug developers to evaluate the preclinical efficacy of novel Axl inhibitors. Future work in this field will focus on identifying predictive biomarkers to select patients most likely to benefit from Axl-targeted therapies and exploring rational combination strategies, such as pairing Axl inhibitors with chemotherapy or immune checkpoint inhibitors, to overcome therapeutic resistance and improve patient outcomes.[1]
References
- 1. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The role of Axl in drug resistance and epithelial-to-mesenchymal transition of non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Axl inhibitor R428 induces apoptosis of cancer cells by blocking lysosomal acidification and recycling independent of Axl inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Cabozantinib (XL184) and R428 (BGB324) Inhibit the Growth of Esophageal Squamous Cell Carcinoma (ESCC) [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Axl contributes to efficient migration and invasion of melanoma cells | PLOS One [journals.plos.org]
- 13. Axl contributes to efficient migration and invasion of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. arigobio.com [arigobio.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Immunofluorescence Image Feature Analysis and Phenotype Scoring Pipeline for Distinguishing Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. clyte.tech [clyte.tech]
- 21. corning.com [corning.com]
- 22. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for Axl-IN-11 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is a critical regulator of cellular processes including proliferation, survival, migration, and immune response.[1] Aberrant Axl signaling is implicated in the pathogenesis and progression of various cancers, where it is often associated with tumor growth, metastasis, and the development of therapeutic resistance.[1][2][3] Axl-IN-11 is a potent inhibitor of Axl kinase activity, offering a promising avenue for targeted cancer therapy and research into Axl-mediated signaling pathways.[4] These application notes provide detailed protocols for the in vitro characterization of this compound, enabling researchers to effectively assess its inhibitory potential and cellular effects.
Mechanism of Action
Upon binding its ligand, Gas6 (growth arrest-specific 6), Axl undergoes dimerization and autophosphorylation of tyrosine residues within its intracellular kinase domain.[5] This activation initiates a cascade of downstream signaling pathways, prominently including the PI3K/Akt, MAPK/ERK, and NF-κB pathways, which collectively promote cell survival, proliferation, and motility.[5][6] this compound is designed to competitively bind to the ATP-binding pocket of the Axl kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream signaling cascades.
Quantitative Data Summary
The inhibitory activity of Axl inhibitors can be quantified through various in vitro assays. The following tables summarize key quantitative parameters for potent Axl inhibitors, providing a reference for expected outcomes with this compound.
Table 1: Biochemical Potency of Axl Inhibitors
| Compound | Assay Type | Parameter | Value (nM) |
| Axl-IN-13 | Biochemical Kinase Assay | IC50 | 1.6[7] |
| Axl-IN-13 | Binding Assay | Kd | 0.26[7] |
| Staurosporine | Radiometric Kinase Assay | IC50 | 0.9[8] |
| Compound [I] | Ba/F3 Cell-Based Assay | IC50 | 1.9[9] |
Table 2: Cellular Activity of Axl Inhibitors
| Cell Line | Assay Type | Inhibitor | Parameter | Value |
| PSN-1 (Pancreatic Cancer) | Cell Viability | Compound 13 | IC50 | 6 nM[5] |
| Various | Cell-Based Phosphorylation | Sunitinib | IC50 | Varies by cell line |
| HCC4006 ERL-R (NSCLC) | Cell Viability | R428 (1 µM) + Docetaxel | IC50 | 0.191 nM[10] |
| MDA-MB-231 (Breast Cancer) | Cell Viability | R428 (3 µM) + Docetaxel | IC50 | 0.053 nM[11] |
Experimental Protocols
1. Biochemical Axl Kinase Activity Assay (ADP-Glo™ Format)
This assay quantitatively measures the activity of purified Axl kinase by detecting the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human Axl kinase (BPS Bioscience, Cat# 40180 or similar)[6]
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 5x Kinase assay buffer, BPS Bioscience, Cat# 79334)[6]
-
White, 96-well plates
Procedure:
-
Prepare the 1x Kinase Assay Buffer by diluting the 5x stock.
-
Prepare serial dilutions of this compound in the 1x Kinase Assay Buffer.
-
In a 96-well plate, add 5 µL of the diluted this compound or vehicle control (e.g., DMSO).
-
Add 20 µL of a master mix containing the Axl kinase and Axl substrate in 1x Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 25 µL of ATP solution (final concentration typically 10 µM).[8]
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure ADP production by following the ADP-Glo™ Kinase Assay manufacturer's protocol. This typically involves adding ADP-Glo™ Reagent, incubating, then adding Kinase Detection Reagent, and finally measuring luminescence with a microplate reader.
-
Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
2. Cellular Axl Phosphorylation Assay (ELISA-based)
This assay measures the ability of this compound to inhibit Axl autophosphorylation in a cellular context.
Materials:
-
A549 (non-small cell lung carcinoma) or other Axl-expressing cell line.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
Gas6 ligand (optional, for stimulating Axl phosphorylation).
-
Lysis buffer.
-
Phospho-Axl (Tyr702) and Total Axl ELISA kit (e.g., R&D Systems, Thermo Fisher Scientific).
-
96-well cell culture plates.
Procedure:
-
Seed A549 cells in a 96-well plate and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
(Optional) Stimulate Axl phosphorylation by adding Gas6 (e.g., 5 nM) for 15 minutes.[12]
-
Wash the cells with cold PBS and lyse them.
-
Determine the concentration of phospho-Axl and total Axl in the cell lysates using the respective ELISA kits according to the manufacturer's instructions.
-
Normalize the phospho-Axl signal to the total Axl signal for each treatment condition.
-
Calculate the percent inhibition of Axl phosphorylation relative to the vehicle-treated control and determine the IC50 value.
3. Cell Viability Assay (CCK-8 or MTS)
This protocol assesses the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line with known Axl expression (e.g., SKOV3.ip ovarian cancer cells).[13]
-
Complete growth medium.
-
This compound.
-
Cell Counting Kit-8 (CCK-8) or MTS reagent.
-
96-well cell culture plates.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.[13]
-
Measure the absorbance at 450 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
References
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. A Receptor Tyrosine Kinase Inhibitor Sensitivity Prediction Model Identifies AXL Dependency in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AXL Kinase Enzyme System Application Note [promega.com]
- 5. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. AXL-IN-13 | TGF-beta/Smad | FLT | TAM Receptor | PDGFR | TargetMol [targetmol.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. | BioWorld [bioworld.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. signalchemlifesciences.com [signalchemlifesciences.com]
- 13. Inhibition of AXL enhances chemosensitivity of human ovarian cancer cells to cisplatin via decreasing glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Axl-IN-11, a Potent Axl Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, has emerged as a critical player in cancer progression, metastasis, and the development of therapeutic resistance.[1][2][3] Its overexpression is correlated with poor prognosis in a variety of malignancies, including non-small cell lung cancer, breast cancer, and acute myeloid leukemia.[2][4] The binding of its ligand, growth arrest-specific protein 6 (Gas6), triggers the dimerization and autophosphorylation of Axl, initiating downstream signaling cascades such as the PI3K/AKT, MAPK/ERK, and STAT pathways.[5] These pathways regulate essential cellular processes like proliferation, survival, and migration. Consequently, inhibiting Axl kinase activity presents a promising therapeutic strategy.
Axl-IN-11 is a potent inhibitor of Axl kinase.[6] These application notes provide a comprehensive guide for researchers to characterize the in vitro activity of this compound and similar Axl inhibitors using a suite of cell-based assays. The following protocols are designed to assess the inhibitor's potency, its effect on Axl signaling, and its impact on cancer cell viability.
Axl Signaling Pathway
The Axl signaling pathway is a key regulator of cellular processes implicated in cancer. The binding of the ligand Gas6 to the extracellular domain of Axl induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This activation creates docking sites for various adaptor proteins and enzymes, leading to the activation of multiple downstream signaling pathways that promote cell survival, proliferation, migration, and invasion.
Data Presentation: Potency and Selectivity of Axl Inhibitors
The potency of an Axl inhibitor is typically determined by its half-maximal inhibitory concentration (IC50) in biochemical and cell-based assays. The following tables provide a template for presenting such data, with example values for other known Axl inhibitors for comparative purposes. The specific values for this compound need to be determined experimentally.
Table 1: Biochemical Potency of Axl Inhibitors Against TAM Family Kinases
| Compound | Axl IC50 (nM) | Mer IC50 (nM) | Tyro3 IC50 (nM) |
| This compound | TBD | TBD | TBD |
| Bemcentinib (R428) | 14 | >500 | >500 |
| TP-0903 | 27 | 150 | 450 |
| SLC-391 | 9.6 | 44 | 42.3 |
TBD: To be determined experimentally. Data for Bemcentinib, TP-0903, and SLC-391 are sourced from published literature for illustrative purposes.[7][8]
Table 2: Cell-Based Activity of Axl Inhibitors in Axl-Dependent Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (nM) |
| This compound | e.g., MV-4-11 | Cell Viability | TBD |
| This compound | e.g., A549 | pAxl Inhibition | TBD |
| Bemcentinib (R428) | U937 | Cell Viability | ~400 |
| TP-0903 | MV-4-11 | Cell Viability | ~200 |
TBD: To be determined experimentally. Cell lines and example IC50 values are based on published studies.[9]
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize this compound.
In Vitro Axl Kinase Activity Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant Axl kinase. Commercially available kits, such as the AXL Kinase Assay Kit from BPS Bioscience or the ADP-Glo™ Kinase Assay from Promega, are commonly used.[10][11]
Workflow for In Vitro Kinase Assay
Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare the master mix containing recombinant Axl kinase, Axl substrate (e.g., IRS1-tide or AXLtide), and reaction buffer according to the manufacturer's instructions.[10][11]
-
Assay Plate Setup: Add the diluted this compound and a vehicle control (e.g., DMSO) to a 96-well plate.
-
Kinase Reaction: Add the kinase/substrate master mix to each well. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for the time specified in the kit protocol (typically 30-60 minutes).
-
Detection: Stop the reaction and add the detection reagent (e.g., ADP-Glo™ reagent). Incubate as recommended to allow the luminescent signal to develop.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot Analysis of Axl Phosphorylation
This assay determines the ability of this compound to inhibit Axl autophosphorylation in a cellular context.
Workflow for Western Blot Analysis
Protocol:
-
Cell Culture and Treatment: Plate Axl-expressing cells (e.g., A549, MV-4-11) and allow them to adhere. Serum starve the cells for 16-24 hours. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Axl Activation: Stimulate the cells with recombinant Gas6 (e.g., 5 nM) for 5-15 minutes to induce Axl phosphorylation.[12]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.[13]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with primary antibodies against phospho-Axl (e.g., p-Axl Y702) and total Axl overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.[13][14]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[13]
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[13]
-
Analysis: Quantify the band intensities using image analysis software and normalize the phospho-Axl signal to the total Axl and loading control signals.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and survival of cancer cells. The MTT or MTS assay is a common method for this purpose.[15][16]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).[17]
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[15][16]
-
Solubilization (for MTT assay): If using MTT, add a solubilization solution to dissolve the formazan crystals.[16]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
Conclusion
These application notes provide a framework for the initial characterization of this compound or other novel Axl inhibitors. By following these protocols, researchers can obtain crucial data on the inhibitor's potency, its ability to modulate the Axl signaling pathway in a cellular context, and its functional effects on cancer cell viability. This information is essential for the preclinical evaluation and further development of Axl-targeted therapies.
References
- 1. Dual Therapeutic Impact of AXL Inhibitor AB-329: Chemotherapy Sensitization and Immune Microenvironment Reprogramming in TNBC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AXL kinase as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting AXL kinase sensitizes leukemic stem and progenitor cells to venetoclax treatment in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel AXL-targeted agents overcome FLT3 inhibitor resistance in FLT3-ITD+ acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AXL Kinase Enzyme System Application Note [promega.jp]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. signalchemlifesciences.com [signalchemlifesciences.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. aacrjournals.org [aacrjournals.org]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Axl-IN-11 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, specific preclinical data and established protocols for the novel AXL inhibitor, Axl-IN-11, in xenograft models are not extensively available in peer-reviewed literature. The following application notes and protocols are based on established methodologies for other small-molecule AXL inhibitors (e.g., Bemcentinib/BGB324, DS-1205) and serve as a comprehensive guide for designing and executing in vivo studies with this compound. Researchers should perform initial dose-finding and toxicity studies to establish the optimal and safe dose range for this compound.
Introduction to AXL Inhibition in Cancer Therapy
The AXL receptor tyrosine kinase is a key player in tumor progression, metastasis, and the development of therapeutic resistance.[1][2][3] Overexpressed in a variety of malignancies, including non-small cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), and acute myeloid leukemia (AML), AXL activation is associated with poor prognosis.[1][4][5] Its ligand, Gas6 (growth arrest-specific 6), triggers downstream signaling cascades such as the PI3K/AKT, MAPK/ERK, and STAT3 pathways, promoting cell survival, proliferation, migration, and epithelial-to-mesenchymal transition (EMT).[2] AXL signaling also contributes to an immunosuppressive tumor microenvironment.[4]
This compound is a potent, small-molecule inhibitor of AXL kinase activity. By blocking the phosphorylation of AXL, this compound is designed to abrogate these pro-tumorigenic signals, thereby inhibiting tumor growth, preventing metastasis, and potentially re-sensitizing tumors to other therapies. Xenograft models are an essential preclinical tool to evaluate the in vivo efficacy and pharmacodynamics of novel inhibitors like this compound.
AXL Signaling Pathway
The following diagram illustrates the central role of AXL in cancer cell signaling and the point of intervention for an inhibitor like this compound.
Caption: AXL signaling cascade and the inhibitory action of this compound.
Application Notes for Xenograft Studies
Cell Line Selection
Successful evaluation of this compound relies on the use of appropriate cancer cell lines.
-
AXL Expression: Select cell lines with confirmed high expression and phosphorylation of AXL. This can be determined by Western blot, flow cytometry, or immunohistochemistry (IHC). Examples of cell lines with high AXL expression used in other studies include A549 (NSCLC) and MDA-MB-231 (TNBC).
-
Tumorigenicity: Ensure the chosen cell lines are capable of forming solid tumors in immunocompromised mice.
-
Study Objective: For studies on drug resistance, isogenic cell line pairs (sensitive vs. resistant) with differential AXL expression can be invaluable.
Animal Models
Immunocompromised mouse strains are required for the engraftment of human tumor cells.
-
Common Strains: Athymic nude (nu/nu) or NOD-SCID mice are standard choices for subcutaneous xenograft models.
-
Orthotopic Models: For studying metastasis and the tumor microenvironment more accurately, consider orthotopic implantation of tumor cells into the tissue of origin (e.g., mammary fat pad for breast cancer).
Dosing and Formulation
-
Vehicle Selection: this compound, as a small molecule, will likely require a specific vehicle for in vivo administration. Common vehicles include a mixture of PEG400, Tween 80, and saline. Preliminary formulation and stability testing are crucial.
-
Route of Administration: Oral gavage (p.o.) is a common route for small molecule inhibitors. Intraperitoneal (i.p.) injection is an alternative.
-
Dose and Schedule: A maximum tolerated dose (MTD) study should be conducted to determine the optimal dose that provides therapeutic benefit without significant toxicity. Dosing is typically once or twice daily.
Efficacy Endpoints
-
Tumor Growth Inhibition (TGI): The primary endpoint is typically the measurement of tumor volume over time. Caliper measurements (Volume = 0.5 x Length x Width²) should be taken 2-3 times per week.
-
Tumor Weight: At the end of the study, excised tumors should be weighed.
-
Survival Analysis: In some models, particularly orthotopic or metastatic models, overall survival can be a key endpoint.
-
Pharmacodynamic (PD) Markers: To confirm target engagement, tumors can be harvested at specific time points post-dosing to analyze the levels of phosphorylated AXL (p-AXL) and downstream signaling proteins (e.g., p-AKT) by Western blot or IHC.
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model for Efficacy Assessment
This protocol outlines a typical study to evaluate the anti-tumor efficacy of this compound as a monotherapy.
Materials:
-
AXL-expressing cancer cells (e.g., A549)
-
6-8 week old female athymic nude mice
-
Matrigel (optional, can improve tumor take-rate)
-
This compound and appropriate vehicle
-
Calipers, syringes, gavage needles
-
Anesthesia (e.g., isoflurane)
Workflow Diagram:
Caption: Standard workflow for a subcutaneous xenograft study.
Procedure:
-
Cell Preparation: Culture AXL-positive cancer cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in sterile PBS, with or without Matrigel, at a concentration of 5 x 10⁷ cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group), for example:
-
Group 1: Vehicle control (p.o., daily)
-
Group 2: this compound (Low Dose, p.o., daily)
-
Group 3: this compound (High Dose, p.o., daily)
-
Group 4: Positive control/Standard-of-care chemotherapy (optional)
-
-
Treatment: Administer the designated treatments as per the schedule for a defined period (e.g., 21-28 days).
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 1500-2000 mm³), or at the end of the study period.
-
Analysis: Excise tumors, measure their final weight, and process them for pharmacodynamic analysis (e.g., snap-freeze for Western blot or fix in formalin for IHC).
Protocol 2: Pharmacodynamic (PD) Study
This protocol is designed to confirm that this compound is hitting its target in vivo.
Procedure:
-
Establish tumors as described in Protocol 1 until they reach a volume of ~300-500 mm³.
-
Administer a single dose of this compound or vehicle to cohorts of tumor-bearing mice (n=3-4 mice per time point).
-
At various time points post-dose (e.g., 2, 4, 8, 24 hours), euthanize a cohort of mice.
-
Immediately excise the tumors and snap-freeze them in liquid nitrogen.
-
Analyze tumor lysates by Western blot for levels of p-AXL, total AXL, p-AKT, and total AKT to determine the extent and duration of target inhibition.
Data Presentation
Quantitative data from xenograft studies should be summarized for clarity. Below are templates for presenting efficacy and pharmacodynamic data, populated with representative data from studies of other AXL inhibitors.
Table 1: Representative Anti-Tumor Efficacy of an AXL Inhibitor in a Subcutaneous Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Tumor Weight at Day 21 (g) ± SEM |
| Vehicle | Daily, p.o. | 1250 ± 150 | - | 1.3 ± 0.2 |
| This compound (30 mg/kg) | Daily, p.o. | 625 ± 95 | 50 | 0.65 ± 0.1 |
| This compound (100 mg/kg) | Daily, p.o. | 312 ± 60 | 75 | 0.32 ± 0.05 |
| Chemotherapy X | Q3Dx4, i.v. | 437 ± 70 | 65 | 0.45 ± 0.08 |
Table 2: Representative Pharmacodynamic Analysis of p-AXL Inhibition in Tumor Tissue
| Treatment Group | Time Post-Dose | p-AXL / Total AXL Ratio (normalized to Vehicle) |
| Vehicle | 2 hours | 1.00 |
| This compound (100 mg/kg) | 2 hours | 0.15 |
| This compound (100 mg/kg) | 8 hours | 0.25 |
| This compound (100 mg/kg) | 24 hours | 0.85 |
Conclusion
The use of this compound in xenograft models represents a critical step in its preclinical development. By leveraging the established protocols for other AXL inhibitors, researchers can effectively design and execute studies to evaluate its in vivo efficacy, mechanism of action, and potential for combination therapies. Careful selection of cell lines, robust experimental design, and thorough endpoint analysis are paramount to generating high-quality, translatable data for this promising therapeutic agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AXL is a logical molecular target in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AXL as immune regulator and therapeutic target in Acute Myeloid Leukemia: from current progress to novel strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Axl-IN-11 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo use of Axl-IN-11, a potent and selective inhibitor of the AXL receptor tyrosine kinase. The information is based on preclinical data for a structurally related compound, a novel 1,6-naphthyridin-4-one derivative, and is intended to guide researchers in designing and executing robust in vivo efficacy studies.
Introduction to this compound
This compound is a small molecule inhibitor targeting the AXL receptor tyrosine kinase, a key player in tumor progression, metastasis, and drug resistance.[1][2] AXL overexpression is associated with poor prognosis in various cancers, making it an attractive therapeutic target.[1][2] Preclinical studies on potent AXL inhibitors have demonstrated significant anti-tumor activity in various cancer models.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of a potent 1,6-naphthyridin-4-one based AXL inhibitor, which is structurally related to this compound.
Table 1: In Vivo Efficacy of a Potent AXL Inhibitor in BaF3/TEL-AXL Xenograft Mouse Model
| Dosage (mg/kg, once daily, p.o.) | Tumor Growth Inhibition (%) | Observations |
| 25 | 89.8% | Potent suppression of tumor growth. |
| 50 | 103.9% | Significant tumor regression observed. |
| 100 | 104.8% | Pronounced tumor regression. |
| No obvious body weight loss was observed in any of the treated groups, suggesting good tolerability. |
Data from Lan, Y. et al. Eur J Med Chem 2024, 265: 116045.[3]
Table 2: Pharmacokinetic Profile in Rats
| Parameter | Value |
| Half-life (t½) | 10.09 h |
| AUC | 59,815 ng·h/mL |
| Cmax | 2906 ng/mL |
Data from Lan, Y. et al. Eur J Med Chem 2024, 265: 116045.[3]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol describes a general method for formulating this compound for oral gavage in mice, based on common practices for similar small molecule inhibitors.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, or 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)
-
Mortar and pestle (optional, for suspension)
-
Sonicator
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration and the total volume needed for the study cohort.
-
Vehicle Preparation: Prepare the chosen vehicle solution under sterile conditions.
-
Formulation:
-
For Suspension: If this compound is not fully soluble, create a homogenous suspension.
-
Add a small amount of the vehicle to the this compound powder and grind to a fine paste using a mortar and pestle.
-
Gradually add the remaining vehicle while continuously mixing.
-
-
For Solution: If this compound is soluble in the vehicle.
-
Add the this compound powder to the vehicle in a sterile tube.
-
-
-
Mixing: Vortex the mixture thoroughly for several minutes to ensure uniform distribution.
-
Sonication: Sonicate the suspension/solution for 10-15 minutes to aid in dissolution and ensure homogeneity.
-
Storage: Prepare fresh daily. If short-term storage is necessary, store at 4°C and protect from light. Before each use, vortex the formulation thoroughly to ensure uniformity, especially for suspensions.
Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical workflow for assessing the antitumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials and Animals:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID mice), 6-8 weeks old.
-
Cancer cell line with high AXL expression (e.g., BaF3/TEL-AXL).
-
Cell culture medium and reagents.
-
Matrigel (optional, for co-injection with cells).
-
Calipers for tumor measurement.
-
This compound formulation and vehicle control.
-
Oral gavage needles.
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected cancer cells to ~80% confluency.
-
Harvest and resuspend the cells in sterile PBS or serum-free medium.
-
(Optional) Mix the cell suspension 1:1 with Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Administer this compound or vehicle control to the respective groups via oral gavage once daily.
-
Dosages of 25, 50, and 100 mg/kg can be tested based on the reference study.[3]
-
Monitor the body weight of the mice 2-3 times per week as a measure of general health and toxicity.
-
-
Monitoring and Endpoint:
-
Continue to measure tumor volume and body weight regularly throughout the study.
-
The study endpoint can be defined by a specific tumor volume, a predetermined number of treatment days, or signs of significant morbidity.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Analyze the statistical significance of the differences in tumor volume and body weight between the groups.
-
Visualizations
AXL Signaling Pathway
The following diagram illustrates the canonical AXL signaling pathway, which is activated by its ligand Gas6 and leads to downstream signaling cascades involved in cell survival, proliferation, and migration.
Caption: AXL Signaling Pathway and Point of Inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Study
The diagram below outlines the key steps in a typical in vivo efficacy study for an AXL inhibitor.
Caption: Workflow for an In Vivo Antitumor Efficacy Study.
References
Axl-IN-11 solubility and preparation for experiments
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the solubility, preparation, and experimental use of Axl-IN-11, a potent inhibitor of the AXL receptor tyrosine kinase.
Physicochemical Properties and Solubility
This compound is a potent AXL inhibitor intended for research in areas such as proliferative and inflammatory diseases.[1][2][3][4] Precise quantitative solubility data for this compound in common laboratory solvents is not extensively published. However, based on the behavior of similar small molecule kinase inhibitors, it is anticipated to be soluble in organic solvents like dimethyl sulfoxide (DMSO). For aqueous buffers, it is common for such compounds to have limited solubility, and precipitation can occur when diluting a DMSO stock solution.
Table 1: Solubility and Storage of this compound
| Property | Data |
| Molecular Formula | C₂₈H₂₇N₇O₄ |
| CAS Number | 2758688-17-2 |
| Recommended Solvent | DMSO |
| Storage of Solid | Store at -20°C for long-term stability. |
| Storage of Stock Solution | Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. |
| Shipping Condition | Shipped at room temperature. |
Preparation of this compound for Experiments
Proper preparation of this compound solutions is critical for obtaining reproducible experimental results. The following protocols outline the preparation of stock and working solutions for both in vitro and in vivo studies.
Preparation of Stock Solutions
Stock solutions are concentrated solutions that are diluted to working concentrations for experiments. This practice minimizes errors associated with weighing small quantities of the compound and ensures consistency across experiments.
Protocol 2.1.1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing the Compound: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight to be confirmed from the supplier, assuming ~525.57 g/mol based on the formula), you would weigh 5.26 mg.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Solubilization: To ensure complete dissolution, vortex the solution and, if necessary, sonicate or gently warm the vial in a water bath (not exceeding 40°C). Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes and store at -80°C. This prevents degradation from repeated freeze-thaw cycles.
Preparation of Working Solutions for In Vitro Experiments
Working solutions are prepared by diluting the stock solution into the appropriate cell culture medium.
Protocol 2.2.1: Preparation of Working Solutions for Cell-Based Assays
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is crucial to add the DMSO stock solution to the medium and mix immediately to prevent precipitation. The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
Axl Signaling Pathway
Axl is a receptor tyrosine kinase that, upon binding to its ligand Gas6, activates several downstream signaling pathways that are crucial for cell survival, proliferation, migration, and invasion.[5][6][7][8][9] The primary pathways include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK) pathway, and the NF-κB signaling cascade.[5][6][7][8]
Caption: AXL Signaling Pathway
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
Western Blot Analysis of Axl Phosphorylation
This protocol is designed to determine the effect of this compound on the phosphorylation of Axl and its downstream targets.
Protocol 4.1.1: Western Blotting
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line with known Axl expression) in 6-well plates and grow to 70-80% confluency. Starve the cells in serum-free medium for 12-24 hours. Pre-treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 2 hours). Stimulate the cells with a ligand like Gas6 for a short period (e.g., 15-30 minutes) to induce Axl phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Axl, total Axl, phospho-Akt, total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: Western Blot Workflow
Cell Migration and Invasion Assays
The Transwell assay is a common method to evaluate the effect of a compound on cell migration and invasion.
Protocol 4.2.1: Transwell Migration/Invasion Assay
-
Preparation of Transwell Inserts: For invasion assays, coat the upper surface of the Transwell inserts (typically with 8 µm pores) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium.
-
Seeding Cells: Add the cell suspension to the upper chamber of the Transwell inserts.
-
Treatment: The serum-free medium in the upper chamber should contain different concentrations of this compound or a vehicle control.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for a period that allows for cell migration/invasion (e.g., 16-24 hours) at 37°C in a CO₂ incubator.
-
Cell Staining and Quantification: After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab. Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.
-
Analysis: Count the stained cells in several random fields of view under a microscope. Calculate the percentage of migration/invasion relative to the vehicle control.
Caption: Transwell Assay Setup
In Vivo Experiments
While specific in vivo data for this compound is limited in publicly available literature, protocols for similar Axl inhibitors can provide a basis for experimental design.
Table 2: Example In Vivo Dosing and Formulation for an Axl Inhibitor (Bemcentinib) [9]
| Parameter | Details |
| Animal Model | Orthotopic Renal Cell Carcinoma in athymic BALB/c nude mice |
| Cell Line | 786-0-Luc human RCC cells |
| Dose | 50 mg/kg |
| Administration Route | Oral gavage |
| Frequency | Every 12 hours |
| Vehicle | 2% Methylcellulose |
Note: The formulation and dosage for this compound would need to be determined through pharmacokinetic and tolerability studies. A potential starting formulation for oral administration could involve a suspension in a vehicle such as 0.5% methylcellulose or a solution containing DMSO, PEG300, and Tween 80.
Summary of Potential Quantitative Data
The following table summarizes the types of quantitative data that can be generated from the described experiments. Researchers should establish these values for their specific cell lines and experimental conditions.
Table 3: Expected Quantitative Data for this compound
| Experiment | Metric | Expected Outcome with this compound Treatment |
| Western Blot | Ratio of p-Axl to Total Axl | Dose-dependent decrease |
| Ratio of p-Akt to Total Akt | Dose-dependent decrease | |
| Cell Viability Assay | IC₅₀ (Inhibitory Concentration 50%) | Varies by cell line; indicates potency |
| Transwell Migration | % Migration Inhibition | Dose-dependent decrease in migrated cells |
| Transwell Invasion | % Invasion Inhibition | Dose-dependent decrease in invaded cells |
| In Vivo Tumor Growth | Tumor Volume/Bioluminescence | Reduction in tumor growth compared to vehicle |
Disclaimer: The information provided in these application notes is intended for research purposes only. Specific concentrations, incubation times, and other experimental parameters should be optimized by the end-user for their particular experimental setup and cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Western Blot Detection of AXL Phosphorylation using Axl-IN-11
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of AXL phosphorylation by Western blot, with a specific focus on the use of the AXL inhibitor, Axl-IN-11. This document outlines the necessary reagents, experimental procedures, and data interpretation to effectively assess the inhibition of AXL signaling.
Introduction to AXL and this compound
The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, AXL, Mer) family and plays a crucial role in various cellular processes, including cell survival, proliferation, migration, and invasion.[1][2] Upon binding to its ligand, growth arrest-specific 6 (Gas6), AXL undergoes dimerization and autophosphorylation, initiating downstream signaling cascades such as the PI3K/AKT and MAPK/ERK pathways.[1][2] Dysregulation of AXL signaling has been implicated in the progression of various cancers and the development of therapeutic resistance.[3][4]
This compound is a potent inhibitor of AXL kinase activity.[5] By blocking the autophosphorylation of AXL, this compound serves as a valuable tool for studying the biological functions of AXL and for the development of novel cancer therapeutics. This protocol details the use of this compound to investigate its inhibitory effect on AXL phosphorylation in a cellular context using Western blotting.
Quantitative Data Summary
The following table summarizes key quantitative parameters for selected AXL inhibitors and antibodies relevant to this protocol. It is important to note that the specific IC50 for this compound is not publicly available; therefore, a concentration range is recommended based on the potency of similar AXL inhibitors.
| Compound/Antibody | Target | Application | Recommended Concentration/Dilution | IC50/Vendor Information |
| This compound | AXL Kinase | Cell Treatment | 10 nM - 1 µM (initial testing range) | Potent AXL inhibitor[5] |
| Gas6 (Recombinant Human) | AXL Receptor Ligand | Cell Stimulation | 100 - 400 ng/mL | R&D Systems |
| Anti-Phospho-AXL (Tyr702) Antibody | Phosphorylated AXL | Western Blot | 1:1000 | Cell Signaling Technology (#5724) |
| Anti-AXL (Total) Antibody | Total AXL | Western Blot | 1:1000 | Cell Signaling Technology (#8661) |
| Anti-β-Actin Antibody | Loading Control | Western Blot | 1:5000 | Abcam (ab8227) |
Experimental Protocols
This section provides a detailed step-by-step protocol for a Western blot experiment to assess the effect of this compound on AXL phosphorylation.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., A549, MDA-MB-231, or other cell lines with endogenous AXL expression) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation (Optional): To reduce basal levels of AXL phosphorylation, serum-starve the cells for 12-24 hours in a serum-free or low-serum (0.5-1% FBS) medium prior to treatment.
-
Inhibitor Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1-4 hours. Include a vehicle control (e.g., DMSO).
-
Ligand Stimulation: Stimulate the cells with recombinant human Gas6 (e.g., 200 ng/mL) for 10-15 minutes to induce AXL phosphorylation. Include an unstimulated control group.
Cell Lysis and Protein Quantification
-
Lysis Buffer Preparation: Prepare a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation. A common choice is RIPA buffer supplemented with PhosSTOP™ (Roche) and cOmplete™ Protease Inhibitor Cocktail (Roche).
-
Cell Lysis: Place the culture plates on ice, aspirate the media, and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Lysate Collection and Clarification: Transfer the cell lysates to pre-chilled microcentrifuge tubes. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AXL (e.g., anti-pAXL Tyr702) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Stripping and Reprobing (Optional): To detect total AXL and a loading control (e.g., β-actin) on the same membrane, the membrane can be stripped of the primary and secondary antibodies and then re-probed following the steps above.
Visualizations
The following diagrams illustrate the AXL signaling pathway, the experimental workflow, and the inhibitory mechanism of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeting the degradation of AXL receptor tyrosine kinase to overcome resistance in gefitinib-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AXL-specific single domain antibodies show diagnostic potential and anti-tumor activity in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AXL Inhibition Represents a Novel Therapeutic Approach in BCR-ABL Negative Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Axl-IN-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axl-IN-11 is a potent inhibitor of the Axl receptor tyrosine kinase. The Axl signaling pathway is a critical mediator of cell survival, proliferation, migration, and therapeutic resistance in various cancers.[1][2] Overexpression of Axl is often correlated with poor prognosis and the development of resistance to conventional chemotherapies and targeted agents.[3][2] Inhibition of Axl has been shown to induce apoptosis, inhibit cell cycle progression, and sensitize cancer cells to other treatments.[4][5][6] Flow cytometry is a powerful tool to quantitatively assess these cellular responses to this compound treatment.
These application notes provide detailed protocols for analyzing the effects of this compound on cancer cells using flow cytometry, with a focus on apoptosis and cell cycle analysis.
Mechanism of Action: The Axl Signaling Pathway
Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][7] Its primary ligand is the growth arrest-specific protein 6 (Gas6).[7][8] Upon Gas6 binding, Axl dimerizes and autophosphorylates its intracellular kinase domain, initiating downstream signaling cascades.[9][10] These pathways include the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways, which collectively promote cell proliferation, survival, and epithelial-to-mesenchymal transition (EMT).[3][1][8] this compound, as an Axl inhibitor, blocks the kinase activity, thereby inhibiting these pro-survival signals and leading to anti-cancer effects.
Caption: Axl Signaling Pathway and Point of Inhibition by this compound.
Data Presentation
Quantitative data from flow cytometry analysis should be summarized for clear interpretation and comparison across different treatment conditions.
Table 1: Apoptosis Analysis of Cells Treated with this compound
| Treatment Group | Concentration (nM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | |||
| This compound | 10 | |||
| This compound | 50 | |||
| This compound | 100 | |||
| Positive Control | Varies |
Table 2: Cell Cycle Analysis of Cells Treated with this compound
| Treatment Group | Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 | |||
| This compound | 10 | |||
| This compound | 50 | |||
| This compound | 100 | |||
| Positive Control | Varies |
Experimental Workflow
The general workflow for assessing the cellular effects of this compound involves cell culture, treatment with the inhibitor, staining with fluorescent dyes or antibodies, and subsequent analysis by flow cytometry.
Caption: General workflow for flow cytometry analysis of treated cells.
Experimental Protocols
Protocol 1: Apoptosis Assay using Annexin V and Propidium Iodide (PI)
This protocol is designed to differentiate between live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest (e.g., MDA-MB-231, SKOV3)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 10, 50, 100 nM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Collect the culture supernatant (which may contain detached, apoptotic cells).
-
Wash the adherent cells with PBS.
-
Detach the cells using Trypsin-EDTA.
-
Combine the detached cells with their corresponding supernatant and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC (or another fluorochrome conjugate) and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V, and cells stained only with PI for setting up compensation and gates.
-
Acquire at least 10,000 events per sample.
-
Analyze the data by plotting Annexin V fluorescence versus PI fluorescence to distinguish between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI)
This protocol is for analyzing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
PI/RNase Staining Buffer
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. A treatment duration of 24 to 48 hours is typical for cell cycle analysis.
-
Cell Harvesting:
-
Harvest adherent and floating cells as described in step 3 of Protocol 1.
-
Wash the cell pellet once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2-A or PE-A).
-
Acquire at least 20,000 events per sample.
-
Analyze the data using a histogram of DNA content (PI fluorescence). Use cell cycle analysis software (e.g., FlowJo, FCS Express) to model the G0/G1, S, and G2/M populations and calculate the percentage of cells in each phase.
-
Concluding Remarks
The protocols outlined provide a robust framework for investigating the cellular effects of the Axl inhibitor this compound. By quantifying apoptosis and analyzing cell cycle distribution, researchers can effectively characterize the compound's mechanism of action and determine its potency in different cancer cell models. These assays are crucial for the preclinical evaluation of novel targeted therapies in oncology drug development.
References
- 1. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vitro Combination of Axl-IN-11 and Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro application of Axl inhibitors, with a focus on the conceptual framework for using Axl-IN-11 in combination with standard chemotherapeutic agents. Due to the limited availability of published data specifically for this compound in combination studies, the quantitative data and specific examples provided herein are based on studies with other well-characterized, selective Axl inhibitors such as BGB324 (Bemcentinib) and TP-0903. These notes offer a foundational guide for researchers to design and execute their own in vitro studies with this compound.
Introduction
The Axl receptor tyrosine kinase is a critical mediator of cancer progression, metastasis, and drug resistance.[1] Overexpression of Axl is frequently observed in various malignancies and is associated with a poor prognosis.[2] Axl activation, often triggered by its ligand Gas6, initiates downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which promote cell survival, proliferation, and epithelial-to-mesenchymal transition (EMT).[3] Notably, Axl signaling has been implicated in resistance to a wide range of chemotherapeutic agents, including platinum-based drugs (cisplatin, carboplatin), taxanes (paclitaxel), and anthracyclines (doxorubicin).[2]
This compound is a potent and selective inhibitor of Axl kinase.[4][5] By targeting Axl, this compound is expected to abrogate the pro-survival signaling that contributes to chemoresistance. Combining this compound with conventional chemotherapy is a promising strategy to enhance therapeutic efficacy and overcome acquired drug resistance in cancer cells. These application notes provide detailed protocols for in vitro assays to evaluate the synergistic or additive effects of this compound in combination with chemotherapy.
Data Presentation: Synergistic Effects of Axl Inhibition with Chemotherapy
The following tables summarize quantitative data from in vitro studies of selective Axl inhibitors in combination with various chemotherapies. This data can serve as a reference for expected outcomes when testing this compound.
Table 1: Combination of Axl Inhibitor BGB324 with Platinum and Taxane Chemotherapies in Ovarian Cancer Cell Lines
| Cell Line | Chemotherapy | BGB324 Concentration (µM) | IC50 Fold Reduction | Reference |
| OVCAR8 | Carboplatin | 1 | 1.66 | [6] |
| OVCAR8 | Paclitaxel | 1 | 1.57 | [6] |
| PEO1 | Carboplatin | 1 | 2.38 | [6] |
| PEO1 | Paclitaxel | 1 | 2.51 | [6] |
Table 2: Combination of Axl Inhibitor BGB324 with Chemotherapy in Ewing Sarcoma Cell Lines
| Cell Line | Chemotherapy | BGB324 Combination | Effect | Reference |
| ES-4 | Vincristine | Yes | Synergistic | [7] |
| ES-4 | Doxorubicin | Yes | Synergistic/Additive | [7] |
| ES-1, ES-2, ES-7, ES-8, EW-8 | Doxorubicin | Yes | Antagonistic | [7] |
Table 3: Effect of Axl Inhibition on Cisplatin IC50 in Esophageal Adenocarcinoma Cells
| Cell Line | Axl Modulation | Cisplatin IC50 (µmol/L) | Reference |
| OE33 | Control | 23.8 | [8] |
| OE33 | AXL Overexpression | 45.8 | [8] |
Experimental Protocols
Herein are detailed protocols for key in vitro experiments to assess the combination effects of this compound and chemotherapy.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound and a chemotherapeutic agent, alone and in combination, on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent (e.g., Cisplatin, Paclitaxel, Doxorubicin)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete culture medium.
-
Treat cells with this compound alone, chemotherapy alone, or a combination of both at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).[3]
-
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent alone and in combination. Synergy, additivity, or antagonism can be calculated using software such as CompuSyn.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound and chemotherapy.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[6]
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound, chemotherapy, or the combination as described in the cell viability assay protocol.
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.[11]
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Protocol 3: Western Blot Analysis of Axl Signaling Pathway
This protocol is for examining the effect of this compound on the Axl signaling pathway in the presence or absence of chemotherapy.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Axl, anti-Axl, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[13]
-
-
Blocking and Antibody Incubation:
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities to determine the relative protein expression and phosphorylation levels.
Visualizations
Signaling Pathway Diagram
Caption: Axl signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
References
- 1. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. The role of AXL and the in vitro activity of the receptor tyrosine kinase inhibitor BGB324 in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABL regulation by AXL promotes cisplatin resistance in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Counting & Health Analysis [sigmaaldrich.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Annexin V/PI- Assay: Flow Based Medium Throughput Assessment of Apoptotic Response to Two and Three Drug Co... [protocols.io]
- 12. Quantitative Tyrosine Phosphoproteome Profiling of AXL Receptor Tyrosine Kinase Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. origene.com [origene.com]
Axl-IN-11: Application Notes and Protocols for Immunology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Axl-IN-11, a potent Axl inhibitor, for its application in immunology research. This document details the underlying mechanism of Axl signaling in the immune system, presents key quantitative data for Axl inhibitors, and offers detailed protocols for relevant immunological assays.
Introduction to Axl Signaling in Immunology
The Axl receptor tyrosine kinase is a member of the TAM (Tyro3, Axl, Mer) family of receptors and plays a critical role in regulating innate and adaptive immunity.[1] Ligand binding, primarily by Growth arrest-specific 6 (Gas6), activates Axl and initiates downstream signaling cascades that influence a variety of cellular processes, including cell survival, proliferation, migration, and immune modulation.[2]
In the context of immunology, Axl signaling is predominantly associated with immune suppression.[2] Its expression on various immune cells, including macrophages, dendritic cells (DCs), T cells, and natural killer (NK) cells, allows it to orchestrate a complex network of inhibitory signals within the tumor microenvironment and in autoimmune and inflammatory conditions.[1][3] Axl activation can lead to the polarization of macrophages towards an anti-inflammatory M2 phenotype, suppress the maturation and antigen-presenting capacity of dendritic cells, inhibit T cell and NK cell effector functions, and upregulate the expression of immune checkpoint molecules like PD-L1.[4][5] Consequently, inhibition of the Axl pathway with small molecules like this compound presents a promising strategy to reinvigorate anti-tumor immunity and modulate immune responses in various disease settings.
Quantitative Data for Axl Inhibitors
While the specific IC50 value for this compound is not publicly available, it is described as a potent Axl inhibitor.[1] The following table summarizes the half-maximal inhibitory concentrations (IC50) for several known Axl inhibitors to provide a reference for the expected potency range.
| Inhibitor | Axl IC50 (nM) | Other Targets (IC50 nM) | Reference |
| AXL-IN-13 | 1.6 | CSF1R, FLT1/3/4, KLT, PDGFRB, TIE2 (binding affinities shown) | [6] |
| Gilteritinib | 0.73 | FLT3 (0.29) | [7] |
| Bemcentinib (R428) | 14 | Mer (>100-fold selective), Tyro3 (>50-fold selective) | [7] |
| Dubermatinib (TP-0903) | 27 | N/A | [8] |
| BMS-777607 | 1.1 | c-Met (3.9), Ron (1.8), Tyro3 (4.3) | [7] |
Key Immunology Research Applications and Protocols
This compound can be utilized in a variety of in vitro and in vivo immunology research applications to investigate the role of Axl signaling and the therapeutic potential of its inhibition.
Macrophage Polarization Assays
Objective: To determine the effect of this compound on macrophage polarization, specifically its ability to inhibit M2 polarization and/or promote M1 polarization.
Experimental Workflow:
Caption: Workflow for macrophage polarization assay.
Protocol:
-
Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood by density gradient centrifugation. Purify monocytes using CD14+ magnetic bead selection.
-
Macrophage Differentiation: Culture monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 50 ng/mL M-CSF for 5-7 days to differentiate into M0 macrophages.
-
Polarization and Treatment:
-
For M2 polarization, replace the medium with fresh medium containing 20 ng/mL IL-4 and 20 ng/mL IL-13.
-
For M1 polarization, replace the medium with fresh medium containing 100 ng/mL LPS and 20 ng/mL IFN-γ.
-
Concurrently, treat the cells with a dose range of this compound (e.g., 1 nM - 1 µM) or vehicle control (DMSO).
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis:
-
Flow Cytometry: Harvest cells and stain for M1 (e.g., CD80, CD86) and M2 (e.g., CD163, CD206) surface markers.
-
Cytokine Analysis: Collect supernatant and measure the concentration of M1 (e.g., TNF-α, IL-12) and M2 (e.g., IL-10) cytokines by ELISA or multiplex assay.
-
Gene Expression: Extract RNA and perform qRT-PCR to analyze the expression of M1 (e.g., NOS2, TNF) and M2 (e.g., ARG1, MRC1) associated genes.
-
T Cell Activation and Proliferation Assay
Objective: To assess the impact of this compound on T cell activation and proliferation, particularly in co-culture systems with other immune or tumor cells.
Experimental Workflow:
Caption: T cell activation and proliferation assay workflow.
Protocol:
-
Cell Isolation and Labeling: Isolate T cells (e.g., CD3+) from PBMCs. Label the T cells with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Co-culture Setup:
-
Seed antigen-presenting cells (APCs), such as dendritic cells or a relevant tumor cell line, in a 96-well plate.
-
Add the CFSE-labeled T cells to the wells at an appropriate T cell to APC ratio (e.g., 10:1).
-
Stimulate the co-culture with an appropriate T cell activator, such as anti-CD3/CD28 beads or a specific antigen if using antigen-presenting cells.
-
-
Treatment: Add this compound at a range of concentrations or a vehicle control to the co-culture.
-
Incubation: Incubate the plate for 3-5 days.
-
Analysis:
-
Proliferation: Harvest the cells and analyze CFSE dilution in the T cell population by flow cytometry. A decrease in CFSE intensity indicates cell division.
-
Activation Markers: Stain the cells for activation markers such as CD25 and CD69 and analyze by flow cytometry.
-
Cytokine Production: Collect the supernatant and measure the levels of T cell-derived cytokines like IFN-γ and IL-2 by ELISA or multiplex assay.
-
Dendritic Cell Maturation Assay
Objective: To evaluate the effect of this compound on the maturation of dendritic cells, a key process for initiating adaptive immune responses.
Experimental Workflow:
Caption: Dendritic cell maturation assay workflow.
Protocol:
-
Generate Immature DCs: Isolate monocytes and culture them for 5-7 days in medium supplemented with GM-CSF and IL-4 to generate immature dendritic cells (iDCs).
-
Induce Maturation and Treat:
-
Harvest the iDCs and re-plate.
-
Induce maturation by adding a stimulus such as LPS (100 ng/mL).
-
Simultaneously treat the cells with different concentrations of this compound or a vehicle control.
-
-
Incubation: Incubate for 24-48 hours.
-
Analysis:
-
Maturation Markers: Harvest the cells and analyze the expression of maturation markers (CD80, CD83, CD86) and antigen presentation molecules (MHC Class II) by flow cytometry.
-
Cytokine Profile: Collect the supernatant and measure the production of key cytokines such as IL-12 (pro-inflammatory) and IL-10 (anti-inflammatory) by ELISA or multiplex assay.
-
Natural Killer (NK) Cell Cytotoxicity Assay
Objective: To determine if this compound can enhance the cytotoxic activity of NK cells against target tumor cells.
Experimental Workflow:
Caption: NK cell cytotoxicity assay workflow.
Protocol:
-
Cell Preparation:
-
Isolate NK cells from PBMCs using negative selection.
-
Prepare target cells (e.g., K562 cell line, known to be sensitive to NK cell-mediated lysis).
-
-
Co-culture and Treatment:
-
Co-culture NK cells (effector cells) and target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1) in a 96-well plate.
-
Add this compound at a range of concentrations or a vehicle control.
-
-
Incubation: Incubate the plate for 4 hours.
-
Analysis:
-
Cytotoxicity: Measure the release of lactate dehydrogenase (LDH) from lysed target cells into the supernatant using a commercially available kit. Alternatively, use a flow cytometry-based assay where target cells are pre-labeled with a fluorescent dye and cell death is assessed by a viability stain.
-
Degranulation: During the co-culture, add a fluorescently-labeled anti-CD107a antibody. CD107a is a marker of degranulation. Analyze CD107a expression on the NK cell surface by flow cytometry.
-
Axl Signaling Pathway
The following diagram illustrates the canonical Axl signaling pathway and its downstream effects relevant to immunology. This compound acts by inhibiting the kinase activity of the Axl receptor, thereby blocking these downstream signals.
Caption: Axl signaling pathway and its inhibition by this compound.
Conclusion
This compound is a valuable tool for investigating the multifaceted role of Axl in immunology. The protocols and information provided herein serve as a guide for researchers to design and execute experiments aimed at understanding and therapeutically targeting the Axl signaling pathway in cancer, autoimmune diseases, and other inflammatory conditions. As with any inhibitor, it is recommended to perform dose-response experiments to determine the optimal concentration of this compound for each specific cell type and assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8168415B2 - Axl fusion proteins as Axl tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 4. Interleukin-11 induces proliferation of human T-cells and its activity is associated with downregulation of p27(kip1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AXL targeting restores PD-1 blockade sensitivity of STK11/LKB1 mutant NSCLC through expansion of TCF1+ CD8 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Axl-IN-11 not inhibiting AXL phosphorylation
Welcome to the technical support center for AXL-IN-11. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound, a potent AXL inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of the AXL receptor tyrosine kinase.[1] AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its signaling is initiated by its ligand, Gas6 (growth arrest-specific 6).[2][3][4] Upon Gas6 binding, AXL dimerizes and autophosphorylates, activating downstream signaling pathways such as PI3K/AKT, MAPK/ERK, and JAK/STAT, which are involved in cell proliferation, survival, and migration.[2][5][6] this compound is designed to bind to the ATP-binding pocket of the AXL kinase domain, preventing its phosphorylation and subsequent activation of these downstream pathways.
Q2: What are the common off-target effects of AXL inhibitors?
A2: While this compound is designed to be a potent AXL inhibitor, like many kinase inhibitors, it may exhibit off-target activity against other kinases, especially those with similar ATP-binding pockets. For instance, some AXL inhibitors have been shown to also inhibit other TAM family members (Tyro3 and Mer) or other receptor tyrosine kinases. It is recommended to consult available kinase profiling data for this compound or perform selectivity profiling experiments to understand its specific off-target effects in your experimental system.
Q3: How should I prepare and store this compound?
A3: For optimal performance, this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. It is crucial to allow the product to equilibrate to room temperature for at least one hour before opening the vial and dissolving the compound. For long-term storage, the stock solution should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. For short-term use, a solution in DMSO can be stored at 4°C for up to two weeks. Always refer to the manufacturer's datasheet for specific storage and handling instructions.
Troubleshooting Guide: this compound Not Inhibiting AXL Phosphorylation
This guide addresses the common issue of observing no inhibition of AXL phosphorylation after treatment with this compound.
Problem: No decrease in phosphorylated AXL (p-AXL) levels observed by Western blot after treating cells with this compound.
Below are potential causes and troubleshooting steps organized in a logical workflow.
Quantitative Data Summary
The following table provides a summary of inhibitory concentrations (IC50) for various AXL inhibitors to provide a comparative context for the expected potency of AXL-targeted compounds.
| Inhibitor | IC50 (AXL) | Assay Type | Cell Line | Reference |
| R428 | ~5-10 µM (cellular) | Western Blot | Mesothelioma cells | [7] |
| UNC2025 | 1.6 nM | In vitro kinase assay | N/A | [8] |
| SLC-391 | 9.6 nM | Radiometric kinase assay | N/A | [9] |
| Inhibitor 1 | 11 nM | Cell-free assay | N/A | [8] |
Detailed Experimental Protocols
Western Blot for AXL Phosphorylation
This protocol details the steps to assess the phosphorylation status of AXL in cultured cells following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-AXL (e.g., Tyr779 or Tyr821) and anti-total AXL
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%). Treat the cells with varying concentrations of this compound (e.g., 10 nM - 10 µM) for the desired duration (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate the proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10] Incubate the membrane with the primary antibody against phospho-AXL (diluted in blocking buffer) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 5-10 minutes each. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): To assess total AXL levels, the membrane can be stripped and re-probed with an antibody against total AXL.
MTS Cell Viability Assay
This protocol is for assessing the effect of this compound on cell viability and proliferation.
Materials:
-
Cell culture reagents
-
This compound
-
96-well plates
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of the inhibitor to the wells. Include vehicle-treated wells as a negative control and wells with medium only as a background control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[11][12][13]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your specific cell line.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11][13]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value.
Visualizations
Caption: AXL Signaling Pathway and the inhibitory action of this compound.
Caption: A streamlined workflow for troubleshooting the lack of AXL phosphorylation inhibition.
Caption: A logical decision tree for diagnosing issues with this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Targeting AXL kinase sensitizes leukemic stem and progenitor cells to venetoclax treatment in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Optimizing Axl-IN-11 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Axl-IN-11 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of the AXL receptor tyrosine kinase.[1][2][3] The AXL receptor, upon binding to its ligand Gas6, activates several downstream signaling pathways, including PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT.[4][5] These pathways are crucial for cancer cell proliferation, survival, migration, and invasion. By inhibiting AXL, this compound aims to block these pro-tumorigenic processes.
Q2: What is the recommended starting concentration for this compound in cell culture?
Q3: How should I prepare and store this compound?
It is recommended to reconstitute this compound in a suitable solvent like DMSO. For cell-based assays, it's important to ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C as recommended by the supplier to maintain stability. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibitory effect observed | Suboptimal inhibitor concentration: The concentration of this compound may be too low for the target cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 value for your specific cell line. |
| Cell line insensitivity: The chosen cell line may have low AXL expression or rely on alternative signaling pathways for survival and proliferation. | Confirm AXL expression in your cell line using techniques like Western Blot or flow cytometry. Consider using a positive control cell line known to be sensitive to AXL inhibition. | |
| Inhibitor degradation: Improper storage or handling may have led to the degradation of this compound. | Ensure the inhibitor is stored correctly and prepare fresh dilutions for each experiment. | |
| High cell toxicity or off-target effects | Inhibitor concentration is too high: Excessive concentrations can lead to non-specific effects and cytotoxicity. | Lower the concentration of this compound. The optimal concentration should inhibit AXL signaling without causing widespread cell death in short-term assays. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | Ensure the final solvent concentration is kept to a minimum (ideally ≤ 0.1%). Include a vehicle control (solvent only) in your experiments to assess solvent-related toxicity. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect experimental outcomes. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density. |
| Inaccurate inhibitor concentration: Errors in serial dilutions can lead to variability. | Prepare fresh dilutions for each experiment and use calibrated pipettes. | |
| Development of resistance to this compound | Activation of bypass signaling pathways: Cancer cells can develop resistance by upregulating alternative survival pathways. | Investigate potential resistance mechanisms by analyzing the expression and activation of other receptor tyrosine kinases or downstream signaling molecules. Combination therapies with other targeted inhibitors may be necessary. |
Experimental Protocols
A. Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in culture medium. A suggested starting range is from 1 nM to 10 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 48-72 hours).
-
MTS Assay: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
B. Assessing AXL Pathway Inhibition by Western Blot
-
Cell Treatment: Treat cells with this compound at various concentrations (e.g., below, at, and above the determined IC50) for a specific time (e.g., 2-24 hours). Include a vehicle-treated control.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against phosphorylated AXL (p-AXL), total AXL, and downstream signaling proteins like phosphorylated AKT (p-AKT) and total AKT. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Detection and Analysis: Use appropriate secondary antibodies and a detection reagent to visualize the protein bands. Quantify the band intensities to assess the degree of pathway inhibition.
Visualizations
Caption: AXL Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Optimizing this compound.
Caption: Troubleshooting Decision Tree for this compound Efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. EP3229836A1 - Human monoclonal antibodies against axl - Google Patents [patents.google.com]
- 5. US8168415B2 - Axl fusion proteins as Axl tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
Axl-IN-11 off-target effects in experiments
Disclaimer: The compound "Axl-IN-11" is not documented in publicly available scientific literature. This guide addresses potential off-target effects that researchers may encounter when working with Axl kinase inhibitors, using data from well-characterized compounds as examples.
Introduction
The Axl receptor tyrosine kinase is a critical mediator of cell survival, proliferation, and migration, and its overexpression is linked to poor prognosis and drug resistance in many cancers.[1][2][3][4][5] Consequently, Axl has emerged as a promising therapeutic target.[6][7][8] Small molecule inhibitors targeting Axl are powerful research tools and potential therapeutics. However, like many kinase inhibitors, they can exhibit off-target activity, binding to and inhibiting other kinases with varying potency.[1][9] These off-target effects can lead to unexpected experimental outcomes and potential toxicity.[1] This guide provides troubleshooting advice and experimental protocols to help researchers identify and mitigate the impact of off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with Axl inhibitors?
A1: Off-target effects refer to the modulation of biological targets other than the intended one (in this case, Axl). For kinase inhibitors, this typically means the inhibition of other kinases.[10] This is a concern because the human kinome is large and many kinases share structural similarities in their ATP-binding pockets, making completely selective inhibition challenging.[9] Off-target effects can lead to misinterpretation of experimental data, where a biological observation is incorrectly attributed to the inhibition of Axl, when it may be partially or wholly due to the inhibition of another kinase.[10] This can also result in cellular toxicity or unexpected phenotypes.[1]
Q2: What are some known off-targets of commonly used Axl inhibitors?
A2: The selectivity of Axl inhibitors varies. Some are highly selective, while others are multi-kinase inhibitors that intentionally target Axl as one of several targets.
-
Bemcentinib (R428/BGB324) is a highly selective Axl inhibitor with an IC50 of 14 nM. It shows greater than 50-fold selectivity for Axl over the other TAM family kinases, Mer and Tyro3, and over 100-fold selectivity against Abl, InsR, EGFR, HER2, and PDGFRβ.[11][12]
-
Foretinib (GSK1363089/XL880) is a multi-kinase inhibitor that targets Axl, MET, RON, and VEGFR.[13][14][15] It is a potent inhibitor of Met (IC50 = 0.4 nM) and KDR (VEGFR2; IC50 = 0.9 nM).[13]
-
Cabozantinib (XL184) is another multi-kinase inhibitor that potently inhibits AXL, MET, and VEGFRs, as well as RET, KIT, and FLT3.[16][17]
Q3: What are the potential phenotypic consequences of these off-target effects?
A3: The consequences depend on the specific off-target kinase that is inhibited. For example:
-
Inhibition of VEGFRs (by Foretinib, Cabozantinib): Can lead to anti-angiogenic effects, but also side effects like hypertension and proteinuria.[14][18]
-
Inhibition of MET (by Foretinib, Cabozantinib): Can inhibit tumor growth and metastasis in MET-driven cancers.[19]
-
Inhibition of FLT3 (by Cabozantinib): Can have anti-leukemic effects, particularly in AML with FLT3 mutations.[16][20]
-
Inhibition of MER and TYRO3 (other TAM kinases): Can have immunomodulatory effects, as TAM kinases are involved in regulating the innate immune response.[21]
Q4: How can I determine if my experimental results are due to off-target effects?
A4: A multi-pronged approach is recommended:
-
Use a second, structurally distinct Axl inhibitor: If two different inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Use a genetic approach: Use siRNA or CRISPR to specifically knock down Axl and see if it phenocopies the effect of the inhibitor.[7]
-
Perform a rescue experiment: If you suspect a specific off-target, you can try to "rescue" the phenotype by overexpressing a version of the off-target kinase that is resistant to the inhibitor.
-
Profile the inhibitor: Conduct a broad kinase screen to understand its selectivity profile.
-
Correlate potency: Compare the IC50 for Axl inhibition with the EC50 for the cellular effect. A close correlation suggests an on-target effect.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Action |
| Unexpectedly high cellular toxicity at concentrations that should be selective for Axl. | The inhibitor may have potent off-target effects on kinases essential for cell survival. | 1. Perform a dose-response curve to determine the EC50 for toxicity. 2. Compare this to the IC50 for Axl inhibition. 3. Test the inhibitor on a cell line that does not express Axl to see if toxicity persists. |
| Discrepancy between biochemical (in vitro) and cellular assay results. | Poor cell permeability, rapid metabolism of the compound, or engagement of off-targets only present in a cellular context. | 1. Use a cell-based target engagement assay (e.g., cellular thermal shift assay) to confirm the inhibitor is reaching Axl in cells. 2. Perform a Western blot for phosphorylated Axl (p-Axl) to confirm target inhibition at the molecular level. |
| Activation of a signaling pathway that is expected to be inhibited by blocking Axl. | This could be a "paradoxical activation" phenomenon, where inhibiting one kinase leads to the compensatory activation of another pathway. It could also be an off-target effect on a negative regulator of that pathway. | 1. Map the temporal dynamics of pathway activation after inhibitor treatment. 2. Use a phospho-proteomics screen to get a broader view of signaling changes. 3. Investigate the inhibitor's effect on known negative regulators of the activated pathway. |
| Inconsistent results across different cell lines. | Cell lines may have different expression levels of Axl and potential off-target kinases, or different dependencies on these pathways. | 1. Characterize the expression levels of Axl and key potential off-targets (e.g., MET, VEGFR2) in your cell lines by Western blot or qPCR. 2. Correlate the inhibitor's efficacy with the expression of Axl. |
Data Presentation: Kinase Selectivity of Axl Inhibitors
The following tables summarize the inhibitory activity (IC50 in nM) of several well-known Axl inhibitors against a panel of kinases. Lower values indicate higher potency.
Table 1: Bemcentinib (R428) Kinase Selectivity
| Kinase | IC50 (nM) | Selectivity vs. Axl |
| Axl | 14 | 1x |
| Mer | >700 | >50x |
| Tyro3 | >1400 | >100x |
| Abl | >1400 | >100x |
| EGFR | >1400 | >100x |
| HER2 | >1400 | >100x |
| PDGFRβ | >1400 | >100x |
| (Data sourced from Selleck Chemicals and MedchemExpress)[11][12] |
Table 2: Foretinib (GSK1363089/XL880) Kinase Selectivity
| Kinase | IC50 (nM) |
| Axl | 1.1 |
| MET | 0.4 |
| KDR (VEGFR2) | 0.9 |
| RON | 3.0 |
| FLT3 | 6.8 |
| FLT4 (VEGFR3) | 2.8 |
| c-Kit | 1.1 |
| Tie-2 | 1.1 |
| (Data sourced from Selleck Chemicals)[13] |
Table 3: Cabozantinib (XL184) Kinase Selectivity
| Kinase | IC50 (nM) |
| Axl | 7 |
| MET | 1.3 |
| KDR (VEGFR2) | 0.035 |
| RET | 4 |
| c-Kit | 4.6 |
| FLT3 | 11.3 |
| Tie-2 | 14.3 |
| (Data sourced from various publications, including Selleck Chemicals and DrugBank)[16][22] |
Experimental Protocols
Protocol 1: Western Blot for Axl and Off-Target Phosphorylation
Objective: To determine if an Axl inhibitor is engaging its target (Axl) and potential off-targets in a cellular context by measuring the phosphorylation status of these kinases.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., A549, which express Axl) and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal receptor tyrosine kinase activity.
-
Pre-treat cells with various concentrations of your Axl inhibitor (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.
-
Stimulate the cells with the Axl ligand, Gas6 (e.g., 200 ng/mL), for 15-20 minutes to induce Axl phosphorylation. For off-targets, use their respective ligands if known (e.g., HGF for MET, VEGF for VEGFR2).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies against:
-
Phospho-Axl (e.g., Tyr779)
-
Total Axl
-
Phospho-MET (e.g., Tyr1234/1235)
-
Total MET
-
Phospho-VEGFR2 (e.g., Tyr1175)
-
Total VEGFR2
-
A loading control (e.g., GAPDH or β-actin)
-
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Kinase Panel Screening
Objective: To determine the selectivity profile of an Axl inhibitor across a broad range of kinases. This is typically performed as a service by specialized companies.
Methodology:
-
Compound Submission: Provide the Axl inhibitor at a specified concentration and quantity.
-
Assay Format: The service provider will typically use an in vitro kinase activity assay. Common formats include:
-
Radiometric Assays ([³³P]-ATP): Measures the transfer of a radiolabeled phosphate from ATP to a substrate.
-
Fluorescence-Based Assays: Use technologies like FRET or fluorescence polarization to measure kinase activity.
-
Luminescence-Based Assays: Measure ATP consumption (e.g., Kinase-Glo®).
-
-
Screening:
-
The inhibitor is typically screened at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., >400 kinases).
-
The output is usually reported as "% Inhibition" at that concentration.
-
-
Follow-up (IC50 Determination):
-
For any kinases that show significant inhibition (e.g., >50%), a follow-up dose-response curve is performed to determine the precise IC50 value.
-
This allows for a quantitative comparison of the inhibitor's potency against Axl versus its off-targets.
-
Visualizations
Caption: Axl signaling pathway upon activation by its ligand Gas6.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Off-target inhibition of VEGFR2 by a multi-kinase Axl inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AXL as immune regulator and therapeutic target in Acute Myeloid Leukemia: from current progress to novel strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Axl kinase domain in complex with a macrocyclic inhibitor offers first structural insights into an active TAM receptor kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. signalchemlifesciences.com [signalchemlifesciences.com]
- 8. AXL kinase as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. A phase I study of foretinib, a multi-targeted inhibitor of c-Met and vascular endothelial growth factor receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What diseases does Cabozantinib treat? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Receptor Tyrosine Kinase Inhibitor Sensitivity Prediction Model Identifies AXL Dependency in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. AXL in myeloid malignancies – an elusive target? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. go.drugbank.com [go.drugbank.com]
Troubleshooting Axl-IN-11 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with Axl-IN-11 precipitation in media during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating after being added to the cell culture media?
A1: Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a common issue, often stemming from the compound's low aqueous solubility. While specific solubility data for this compound is not extensively published, potent kinase inhibitors are frequently hydrophobic.
Several factors can contribute to this phenomenon:
-
"Salting Out" Effect: When a concentrated stock solution of the inhibitor (typically in an organic solvent like DMSO) is diluted into the aqueous media, the abrupt change in solvent polarity can drastically decrease the inhibitor's solubility, causing it to crash out of solution.[1][2]
-
High Final Concentration: The final concentration of this compound in the media may exceed its solubility limit. Each compound has a maximum soluble concentration in a given medium.[3]
-
Interactions with Media Components: Cell culture media are complex mixtures containing salts, amino acids, vitamins, and proteins (especially when supplemented with serum). These components can interact with the inhibitor and reduce its solubility.[4]
-
pH of the Media: The pH of the cell culture media can influence the charge state of the inhibitor, which in turn affects its solubility.[4]
-
Temperature: Changes in temperature during the experiment can also affect solubility.[3]
Q2: What is the correct way to prepare and store this compound stock solutions to minimize precipitation?
A2: Proper preparation and storage of stock solutions are critical to preventing precipitation.[1] The general guideline is to prepare a high-concentration stock in a suitable organic solvent and then dilute it for your experiments.
Recommended Solvent: For most kinase inhibitors, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions.[1] It is crucial to use a fresh, anhydrous grade of DMSO, as water contamination can compromise the stability and solubility of the compound.[1]
Storage:
-
Lyophilized Powder: Store the solid form of this compound as recommended by the manufacturer, typically at -20°C or -80°C, protected from light and moisture.
-
DMSO Stock Solutions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[5]
Troubleshooting Guide
Issue: this compound precipitates in the media during my experiment.
This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues.
Step 1: Review Your Stock Solution Preparation
Ensure your stock solution was prepared according to best practices. A high-concentration, well-dissolved stock in an appropriate solvent is the foundation for a successful experiment.
Step 2: Optimize the Dilution Method
Directly adding a small volume of highly concentrated DMSO stock into a large volume of aqueous media can cause localized high concentrations of the inhibitor, leading to precipitation. To mitigate this, try a serial dilution approach.
Experimental Protocol: Serial Dilution for Cell Culture
-
Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO. Ensure the compound is fully dissolved; sonication may be recommended.[6]
-
Create an intermediate dilution of the stock solution in 100% DMSO. For example, dilute the 10 mM stock to 1 mM.[1]
-
Perform the final dilution by adding the intermediate DMSO stock to your pre-warmed cell culture media. Add the inhibitor drop-wise while gently swirling the media to ensure rapid and even distribution.
-
The final concentration of DMSO in the media should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[1]
Step 3: Determine the Maximum Soluble Concentration
It's possible your desired working concentration exceeds the solubility of this compound in your specific cell culture media. You may need to perform a solubility test.
Experimental Protocol: Aqueous Solubility Assessment
-
Prepare a series of dilutions of your this compound DMSO stock into your specific cell culture media (e.g., 100 µM, 50 µM, 20 µM, 10 µM, 5 µM, 1 µM).
-
Incubate the solutions under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
Visually inspect for precipitation (cloudiness or visible particles) immediately after preparation and after a few hours of incubation. A microscope can be used for more sensitive detection.
-
The highest concentration that remains clear is the approximate maximum soluble concentration for your experimental conditions.
Step 4: Consider Media Components
If precipitation persists at lower concentrations, consider the components of your media.
-
Serum: Fetal Bovine Serum (FBS) contains a high concentration of proteins that can bind to small molecules. In some cases, pre-diluting the inhibitor in a small volume of serum before adding it to the serum-free media can help improve solubility.
-
Additives: Certain supplements or high concentrations of salts could be contributing to the precipitation.
Data Summary: Solubility of a Representative AXL Inhibitor
While specific data for this compound is limited, the following table for a similar compound, AXL-IN-13, provides an example of solubility information that can guide your approach.
| Solvent/Vehicle | Max Soluble Concentration (with sonication) |
| DMSO | 10 mM (6.33 mg/mL) |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (in vivo) | 1.58 mM (1 mg/mL) |
| (Data for AXL-IN-13, for illustrative purposes)[6] |
Visual Guides
AXL Signaling Pathway
Axl is a receptor tyrosine kinase that, upon binding its ligand Gas6, activates several downstream pathways involved in cell survival, proliferation, migration, and drug resistance.[7][8][9] this compound is designed to inhibit the kinase activity of Axl, thereby blocking these signaling cascades.[10]
Caption: AXL receptor signaling pathways and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Precipitation
This workflow provides a logical sequence of steps to diagnose and solve precipitation issues.
Caption: A step-by-step workflow to troubleshoot this compound precipitation in media.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. primalvitality.ca [primalvitality.ca]
- 6. AXL-IN-13 | TGF-beta/Smad | FLT | TAM Receptor | PDGFR | TargetMol [targetmol.com]
- 7. mdpi.com [mdpi.com]
- 8. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Interpreting Unexpected Results with Axl Inhibitors
Welcome to the technical support center for Axl inhibitors. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results during their experiments with Axl inhibitors, with a focus on Axl-IN-11.
Troubleshooting Guide
This guide addresses specific unexpected outcomes you may encounter in a question-and-answer format.
Q1: After treating cancer cells with this compound, I observed an increase in markers of DNA damage (e.g., γH2AX) and replication stress. Is this an expected off-target effect?
A1: This is a recognized, though perhaps unexpected, on-target effect of Axl inhibition. Recent studies have revealed a novel role for the Axl receptor tyrosine kinase in the DNA damage response (DDR) and in maintaining replication fork stability. Therefore, inhibition of Axl can lead to an accumulation of DNA damage and induce replication stress. This is not necessarily an off-target effect but rather a more recently understood consequence of disrupting Axl signaling.
Troubleshooting Steps:
-
Confirm Axl Inhibition: First, verify that this compound is effectively inhibiting Axl phosphorylation (p-Axl) at the concentration used. A dose-response Western blot for p-Axl is recommended.
-
Evaluate Downstream DDR Markers: To confirm the observed DNA damage is a consequence of Axl inhibition, examine the phosphorylation of key DDR proteins such as ATR and CHK1. Inhibition of Axl has been shown to induce phosphorylation of these markers.
-
Assess Cell Cycle Progression: Analyze the cell cycle profile of your treated cells. Axl inhibition can lead to cell cycle arrest, often at the S or G2/M phase, as a result of DNA damage accumulation.
Q2: I'm not seeing the expected level of apoptosis in my cancer cell line after treatment with this compound, even at concentrations that inhibit Axl phosphorylation.
A2: While Axl inhibition can induce apoptosis in some contexts, its primary role is often cytostatic rather than cytotoxic. Axl signaling is heavily involved in cell survival, proliferation, and migration.[1] Therefore, its inhibition may lead to a decrease in cell proliferation or cell cycle arrest without a significant increase in apoptosis.
Troubleshooting Steps:
-
Perform a Cell Viability/Proliferation Assay: Use an assay that measures cell proliferation (e.g., BrdU incorporation or a dye dilution assay) in addition to a viability assay that measures metabolic activity (e.g., MTT or resazurin). This will help distinguish between a cytostatic and cytotoxic effect.
-
Extend Treatment Duration: The induction of apoptosis can be a downstream and delayed effect of cell cycle arrest and accumulated cellular stress. Consider extending the treatment duration with this compound.
-
Co-treatment with other agents: Axl inhibition is known to sensitize cancer cells to other therapies, including chemotherapy and other targeted inhibitors.[2] Consider combining this compound with another agent to enhance apoptotic induction.
Q3: I've observed a paradoxical activation of a downstream signaling pathway (e.g., increased phosphorylation of ERK or AKT) at certain concentrations of this compound. What could be the cause?
A3: Paradoxical signaling can occur with kinase inhibitors and can be attributed to several factors:
-
Feedback Loops: Inhibition of Axl can disrupt negative feedback loops that normally keep other signaling pathways in check. This can lead to the compensatory activation of alternative survival pathways.
-
Off-Target Effects: At higher concentrations, this compound may inhibit other kinases, leading to unexpected signaling outcomes. A detailed kinase selectivity profile for this compound is not publicly available, so off-target effects are a possibility.
-
Heterodimerization: Axl can form heterodimers with other receptor tyrosine kinases (RTKs) like EGFR.[3] Inhibition of Axl in these complexes could potentially alter the signaling output of the partner receptor.
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course Experiment: Carefully analyze the kinetics and dose-dependency of the paradoxical activation. This can help determine if it's an early or late event and if it occurs within a specific concentration range.
-
Inhibit the Paradoxically Activated Pathway: To test the functional consequence of the paradoxical activation, use a specific inhibitor for that pathway in combination with this compound and observe the effects on cell viability and other readouts.
-
Broad Kinase Profiling: If available, use a kinase inhibitor panel to screen for other potential targets of this compound at the concentrations where paradoxical effects are observed.
Frequently Asked Questions (FAQs)
Q: What is the recommended starting concentration for this compound in cell-based assays?
A: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Based on data for other potent Axl inhibitors, a starting range of 10 nM to 1 µM is recommended for initial dose-response experiments.[2] It is crucial to determine the IC50 for Axl phosphorylation in your specific cell model to select an appropriate working concentration.
Q: How stable is this compound in solution?
A: For specific storage and stability information, it is always best to consult the manufacturer's datasheet. Generally, stock solutions of small molecule inhibitors are prepared in DMSO and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For cell culture experiments, freshly dilute the stock solution in your culture medium.
Q: Are there known off-target effects for Axl inhibitors?
A: Many small molecule kinase inhibitors have the potential for off-target effects, especially at higher concentrations. While a specific selectivity profile for this compound is not widely published, other Axl inhibitors have been shown to inhibit other kinases, including other members of the TAM family (Tyro3 and Mer).[2] It is important to confirm that the observed phenotype is due to Axl inhibition by using complementary approaches such as siRNA/shRNA knockdown of Axl.
Quantitative Data Summary
Table 1: IC50 Values of Select Axl Inhibitors in Biochemical and Cellular Assays
| Inhibitor | Target Kinase(s) | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference |
| SLC-391 | AXL | 9.6 | ~50-100 (in MLL-mutated AML cells) | [2] |
| SLC-391 | TYRO3 | 42.3 | Not reported | [2] |
| SLC-391 | MER | 44 | Not reported | [2] |
| UNC2025 | MER/FLT3 | < 1 | Not reported | [4] |
| UNC2025 | AXL | 1.6 | Not reported | [4] |
| R428 (Bemcentinib) | AXL | 14 | Not reported | [5] |
Note: Data for this compound is not publicly available. This table provides context from other known Axl inhibitors.
Key Experimental Protocols
Protocol 1: Western Blot for Axl Phosphorylation
-
Cell Lysis:
-
Plate cells and allow them to adhere overnight.
-
Starve cells in serum-free medium for 4-6 hours.
-
Treat cells with this compound at various concentrations for the desired time (e.g., 1-2 hours).
-
Stimulate with the Axl ligand, Gas6 (e.g., 200 ng/mL), for 15 minutes, if necessary to induce phosphorylation.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-Axl (e.g., p-Axl Y779) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total Axl and a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Treatment:
-
Seed cells in a multi-well plate and treat with this compound at the desired concentrations and for the desired duration. Include untreated and positive controls (e.g., staurosporine).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase.
-
Centrifuge the cell suspension and wash the cells with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC (or another fluorophore conjugate) and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use unstained, Annexin V only, and PI only controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Visualizations
Caption: Canonical Axl signaling pathways and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected results with Axl inhibitors.
References
- 1. Targeting of the AXL receptor tyrosine kinase by small molecule inhibitor leads to AXL cell surface accumulation by impairing the ubiquitin-dependent receptor degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting AXL kinase sensitizes leukemic stem and progenitor cells to venetoclax treatment in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel AXL-targeted agents overcome FLT3 inhibitor resistance in FLT3-ITD+ acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line Resistance to Axl-IN-11 Treatment
Welcome to the technical support center for Axl-IN-11. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand cell line resistance to this compound treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule inhibitor of the AXL receptor tyrosine kinase (RTK).[1] AXL is a member of the TAM (Tyro3, AXL, Mer) family of RTKs.[1][2][3] Its activation, typically through its ligand Gas6, triggers downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, which are crucial for cell proliferation, survival, migration, and invasion.[1][4][5] AXL overexpression and activation are associated with poor prognosis and drug resistance in various cancers.[2][3][6][7] this compound exerts its therapeutic effect by binding to the ATP-binding site of the AXL kinase domain, thereby preventing its activation and downstream signaling.[5]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to AXL inhibitors like this compound can be multifactorial. Key mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the AXL blockade. The most common bypass pathways involve the sustained activation of PI3K/AKT/mTOR and/or RAS/MAPK/ERK signaling.[1][4][5]
-
Crosstalk with other Receptor Tyrosine Kinases (RTKs): AXL can interact with other RTKs such as EGFR and HER3.[8][9] In the presence of an AXL inhibitor, these other RTKs can become activated and sustain downstream signaling, leading to resistance.
-
Epithelial-to-Mesenchymal Transition (EMT): AXL is a known driver of EMT, a process where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasion.[10][11] Cells that have undergone EMT may exhibit intrinsic resistance to AXL inhibition.
-
Ligand-Independent AXL Activation: In some cases, AXL can be activated independently of its ligand, Gas6, through mechanisms like receptor clustering due to overexpression or heterodimerization with other RTKs.[6][10]
Q3: How can I confirm if my resistant cell line has altered AXL signaling?
You can assess AXL signaling through several methods:
-
Western Blotting: This is the most common method to check for changes in protein expression and phosphorylation. You should probe for total AXL and phosphorylated AXL (p-AXL). A decrease in the p-AXL/total AXL ratio upon this compound treatment indicates target engagement. In resistant cells, you might observe a rebound in p-AXL levels or sustained activation of downstream effectors like p-AKT and p-ERK despite treatment.
-
Phosphoproteomics: This advanced technique provides a global view of phosphorylation events in the cell. It can help identify activated bypass pathways by looking at the phosphorylation status of a wide range of signaling proteins.[12][13][14]
-
Quantitative Proteomics: This method can identify changes in the overall protein expression profile of resistant cells, which might reveal the upregulation of other RTKs or signaling molecules.[10][12][15]
Q4: Are there any known off-target effects of this compound that could contribute to unexpected results?
While this compound is designed to be a selective AXL inhibitor, like many small-molecule inhibitors, it may have off-target effects, especially at higher concentrations. Some AXL inhibitors have been shown to inhibit other kinases.[10] It is crucial to use the lowest effective concentration of this compound to minimize off-target effects. If you suspect off-target effects, consider using a structurally different AXL inhibitor as a control or validating your findings using genetic approaches like siRNA or shRNA-mediated AXL knockdown.
Troubleshooting Guides
This section provides guidance on common issues encountered during experiments with this compound.
Issue 1: Higher than expected IC50 value for this compound in my cell line.
| Possible Cause | Troubleshooting Step |
| Intrinsic Resistance | 1. Check AXL expression level: Verify the baseline expression of total and phosphorylated AXL in your cell line via Western blot. High basal p-AXL may not always correlate with sensitivity. 2. Assess EMT markers: Analyze the expression of epithelial (e.g., E-cadherin) and mesenchymal (e.g., Vimentin, N-cadherin) markers. Mesenchymal-like cells can be intrinsically resistant.[11] 3. Evaluate other RTKs: Check for high baseline expression or activation of other RTKs like EGFR, MET, or HER3. |
| Experimental Error | 1. Verify compound integrity: Ensure this compound is properly stored and has not degraded. Prepare fresh stock solutions. 2. Optimize cell seeding density: Cell density can influence drug response. Perform a titration to find the optimal seeding density for your cell viability assay. 3. Check incubation time: The duration of drug exposure can affect the IC50 value. A standard incubation time is 72 hours, but this may need optimization for your specific cell line. |
| Cell Culture Conditions | 1. Serum concentration: Components in fetal bovine serum (FBS) can sometimes interfere with drug activity. Consider reducing the serum concentration during the assay. 2. Mycoplasma contamination: Mycoplasma can alter cellular responses to drugs. Regularly test your cell lines for contamination. |
Issue 2: Development of acquired resistance to this compound after prolonged treatment.
| Possible Cause | Troubleshooting Step |
| Activation of Bypass Pathways | 1. Phospho-protein analysis: Perform a Western blot analysis of key downstream signaling molecules (p-AKT, p-ERK, p-S6). A sustained phosphorylation in the presence of this compound suggests bypass activation. 2. Phosphoproteomics: For a more comprehensive analysis, consider a phosphoproteomics study to identify novel activated pathways.[12][13] |
| Upregulation of other RTKs | 1. RTK array or Western blot: Screen for the upregulation and activation of other RTKs like EGFR, HER2, MET, or FGFR.[13] 2. Combination therapy: Test the efficacy of combining this compound with an inhibitor targeting the upregulated RTK. |
| Genetic Alterations | 1. Sequencing: Although rare for AXL itself, consider sequencing key downstream signaling molecules (e.g., PIK3CA, KRAS) for activating mutations in the resistant clones. |
Quantitative Data Summary
The following table summarizes representative IC50 values for the AXL inhibitor BGB324 in a panel of Non-Small Cell Lung Cancer (NSCLC) cell lines. This data can serve as a reference for expected sensitivity ranges to AXL inhibition. Note that IC50 values for this compound may vary.
| Cell Line | Histology | AXL Expression (Relative) | BGB324 IC50 (µM) |
| H226 | Squamous | High | 0.67 |
| H1703 | Squamous | High | 1.2 |
| Calu-1 | Squamous | High | 1.5 |
| H1299 | Adenocarcinoma | High | 2.0 |
| A549 | Adenocarcinoma | Moderate | 3.5 |
| H1975 | Adenocarcinoma | Low | >9.61 |
| H358 | Adenocarcinoma | Low | >9.61 |
Data adapted from a study on the AXL inhibitor BGB324 in NSCLC cell lines.[1]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS)
This protocol is for determining the IC50 value of this compound.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range would be from 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours.
-
For MTT assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
For MTS assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for AXL Phosphorylation
This protocol is for assessing the effect of this compound on AXL activation.
Materials:
-
Cell line of interest
-
This compound
-
Gas6 ligand (optional, for stimulating AXL)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AXL (e.g., pY702 or pY779), anti-total AXL, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if you plan to stimulate with Gas6.
-
Treat the cells with this compound at the desired concentration (e.g., IC50 concentration) for a specified time (e.g., 1, 6, or 24 hours). Include a vehicle control.
-
(Optional) Stimulate the cells with Gas6 (e.g., 200 ng/mL) for 15-30 minutes before harvesting.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AXL) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total AXL and then with a loading control antibody.
-
Quantify the band intensities to determine the ratio of phosphorylated AXL to total AXL.
Visualizations
Caption: AXL signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Logical troubleshooting flow for this compound resistance.
References
- 1. AXL inhibition induces DNA damage and replication stress in non-small cell lung cancer cells and promotes sensitivity to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]
- 4. Novel AXL-targeted agents overcome FLT3 inhibitor resistance in FLT3-ITD+ acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 6. Targeting AXL overcomes resistance to docetaxel therapy in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dovepress.com [dovepress.com]
- 9. AXL as a Target in Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Quantitative Tyrosine Phosphoproteome Profiling of AXL Receptor Tyrosine Kinase Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Tyrosine Phosphoproteome Profiling of AXL Receptor Tyrosine Kinase Signaling Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Integrated proteomics-based physical and functional mapping of AXL kinase signaling pathways and inhibitors define its role in cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing toxicity of Axl-IN-11 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of Axl-IN-11 in animal models. The information provided is based on preclinical data from studies on selective Axl inhibitors, such as bemcentinib (R428), which are used as a proxy for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of the Axl receptor tyrosine kinase. Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptors and its signaling is involved in cancer progression, metastasis, and drug resistance.[1][2] this compound works by blocking the kinase activity of Axl, thereby inhibiting downstream signaling pathways such as PI3K/AKT, MAPK/ERK, and STAT, which are crucial for tumor cell survival, proliferation, and invasion.[3][4]
Q2: What are the common toxicities associated with Axl inhibitors in animal models?
A2: Based on preclinical and clinical studies of similar Axl inhibitors like bemcentinib, common toxicities may include:
-
Hematological toxicities: Neutropenia is a frequently observed side effect.
-
Gastrointestinal toxicities: Diarrhea, nausea, and vomiting are common.
-
General toxicities: Fatigue and weight loss may occur.
-
Hepatotoxicity: Elevations in liver transaminases (ALT, AST) have been reported.
-
Off-target toxicities: Retinal toxicity has been observed with dual Axl/Mer inhibitors, and cardiovascular toxicities are a potential concern with tyrosine kinase inhibitors in general.[5]
Q3: How should this compound be formulated and administered for in vivo studies?
A3: For preclinical in vivo studies, Axl inhibitors like bemcentinib have been formulated in a suspension of 0.5% hydroxypropylmethylcellulose (HPMC) with 0.1% Tween 80 in water for oral administration. It is crucial to ensure the compound is uniformly suspended before each administration.
Q4: What is a typical dosing regimen for Axl inhibitors in mouse models?
A4: Dosing can vary depending on the tumor model and experimental goals. Preclinical studies with bemcentinib have used a range of oral doses, from 25 mg/kg to 125 mg/kg, administered once or twice daily. Dose-range finding studies are recommended to determine the maximum tolerated dose (MTD) for your specific animal model and experimental setup.
Troubleshooting Guides
Issue 1: Managing Diarrhea in Animal Models
Symptoms:
-
Loose or watery stools.
-
Perianal soiling.
-
Dehydration and weight loss.
Possible Causes:
-
On-target inhibition of Axl in the gastrointestinal tract.
-
Off-target effects on other kinases.
Troubleshooting and Mitigation Strategies:
| Strategy | Detailed Protocol |
| Dose Reduction | If severe diarrhea (Grade 3 or 4) is observed, consider reducing the dose of this compound by 25-50%. |
| Supportive Care | Provide supportive care to prevent dehydration. This can include subcutaneous administration of sterile saline or lactated Ringer's solution (1-2 mL per 25g mouse, once or twice daily). Ensure easy access to hydrogel or other water-rich food sources. |
| Dietary Modification | Switch to a more easily digestible, low-fat diet. |
| Anti-diarrheal Medication | In consultation with a veterinarian, loperamide can be administered. A typical dose for mice is 0.1-0.5 mg/kg, administered subcutaneously or orally every 8-12 hours.[1] |
| Probiotics | Supplementing the diet with probiotics may help restore gut flora and alleviate diarrhea.[1] |
Issue 2: Managing Neutropenia in Animal Models
Symptoms:
-
Often asymptomatic in early stages.
-
Increased susceptibility to infections.
-
Confirmed by complete blood count (CBC) analysis showing low neutrophil counts.
Possible Causes:
-
Inhibition of Axl signaling in hematopoietic progenitor cells.
Troubleshooting and Mitigation Strategies:
| Strategy | Detailed Protocol |
| Blood Monitoring | Perform regular blood sampling (e.g., via tail vein or retro-orbital sinus) for CBC analysis to monitor neutrophil counts. A baseline measurement should be taken before starting treatment. |
| Dose Interruption/Reduction | If severe neutropenia develops (e.g., absolute neutrophil count < 500/µL), consider a temporary interruption of treatment until counts recover. Upon resuming, a lower dose may be necessary. |
| Prophylactic Antibiotics | If neutropenia is anticipated or observed, prophylactic administration of broad-spectrum antibiotics in the drinking water can help prevent opportunistic infections. Consult with a veterinarian for appropriate antibiotic selection and dosing. |
| G-CSF Administration | In cases of severe, persistent neutropenia, administration of Granulocyte-Colony Stimulating Factor (G-CSF) can be considered to stimulate neutrophil production. A typical dose for mice is 5-10 µg/kg/day, administered subcutaneously. |
Issue 3: Monitoring for and Managing Hepatotoxicity
Symptoms:
-
Often no visible symptoms in early stages.
-
Elevated liver enzymes (ALT, AST) in serum.
-
Histopathological changes in the liver upon necropsy.
Possible Causes:
-
Drug metabolism-related stress on the liver.
-
Off-target kinase inhibition.
Troubleshooting and Mitigation Strategies:
| Strategy | Detailed Protocol |
| Serum Biochemistry | Collect blood samples at baseline and at regular intervals during the study to monitor serum levels of ALT and AST. |
| Histopathology | At the end of the study, or if severe toxicity is suspected, perform a gross necropsy and collect liver tissue for histopathological analysis. Look for signs of necrosis, inflammation, and steatosis. |
| Dose Adjustment | If significant elevations in liver enzymes are observed, consider dose reduction or interruption. |
Quantitative Data Summary
Table 1: Dose-Dependent Efficacy and Toxicity of Bemcentinib (R428) in Preclinical Models
| Dose (mg/kg, oral) | Animal Model | Efficacy Outcome | Observed Toxicities | Reference |
| 25, 50, 75 (twice daily) | 4T1 orthotopic breast cancer (mouse) | Dose-dependent reduction in lung and liver micrometastases. | No significant body weight loss reported. | |
| 50 (once daily) | JAK2V617F myeloproliferative neoplasm (mouse) | 60% inhibition of tumor growth. | Not specified. | |
| 100 (once daily) | Ba/F3-Axl xenograft (mouse) | 104.8% tumor growth inhibition. | No obvious body weight loss. | |
| 125 (twice daily) | MDA-MB-231-luc-D3H2LN metastasis (mouse) | Significant reduction in total metastatic burden. | No significant body weight loss reported. |
Table 2: Common Toxicities of Axl Inhibitors in Clinical Trials (Human Data)
| Adverse Event | Grade ≥3 Incidence (Bemcentinib + Docetaxel) | Reference |
| Neutropenia | 76% | |
| Diarrhea | 0% | |
| Fatigue | 5% | |
| Nausea | 0% | |
| Neutropenic Fever | 38% |
Experimental Protocols
Protocol 1: In Vivo Toxicity and Efficacy Study Workflow
-
Animal Model Selection: Choose a relevant tumor model (e.g., xenograft or syngeneic) in an appropriate mouse strain.
-
Dose-Range Finding: Conduct a preliminary dose-range finding study to determine the Maximum Tolerated Dose (MTD). Administer escalating single doses of this compound and monitor for acute toxicity over 7-14 days.
-
Study Groups: Randomize animals into treatment groups: Vehicle control, this compound at different dose levels (e.g., low, medium, high), and potentially a positive control group.
-
Drug Administration: Formulate this compound in a suitable vehicle (e.g., 0.5% HPMC + 0.1% Tween 80) and administer via the intended route (e.g., oral gavage) at the determined frequency.
-
Efficacy Monitoring: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. For metastatic models, use bioluminescence or other imaging modalities.
-
Toxicity Monitoring:
-
Monitor animal health daily, including body weight, food and water intake, and clinical signs of toxicity (e.g., lethargy, ruffled fur, diarrhea).
-
Perform regular blood collections for Complete Blood Counts (CBC) and serum biochemistry (liver and kidney function panels).
-
-
Endpoint and Tissue Collection: At the end of the study (due to tumor burden or pre-defined time point), euthanize animals and perform a gross necropsy. Collect tumors and major organs (liver, spleen, kidneys, heart, lungs, etc.) for histopathological analysis.
Protocol 2: Histopathological Evaluation of Organ Toxicity
-
Tissue Fixation: Immediately after collection, fix tissues in 10% neutral buffered formalin for 24-48 hours.
-
Tissue Processing: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphological assessment of all collected organs.
-
Special Stains (if needed):
-
Masson's Trichrome: To assess for fibrosis, particularly in the heart and liver.
-
Periodic acid-Schiff (PAS): To evaluate glycogen stores or basement membrane changes.
-
-
-
Microscopic Examination: A board-certified veterinary pathologist should examine the slides for any pathological changes, including inflammation, necrosis, apoptosis, fibrosis, and cellular infiltration.
Visualizations
Caption: Axl signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo efficacy and toxicity studies.
Caption: Troubleshooting logic for common Axl inhibitor toxicities.
References
- 1. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a potent and selective Axl inhibitor in preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
Axl-IN-11 experimental variability and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming experimental variability and other challenges when working with the experimental Axl inhibitor, Axl-IN-11.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of Axl receptor tyrosine kinase (RTK). Axl is a member of the TAM (Tyro3, Axl, Mer) family of RTKs.[1][2] By binding to the kinase domain of Axl, this compound is designed to block the autophosphorylation of the receptor and inhibit its downstream signaling pathways.[3][4][5] These pathways, including PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT, are crucial for cancer cell proliferation, survival, migration, and the development of therapeutic resistance.[1][3][6][7]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in cancer research to investigate the role of Axl signaling in various malignancies.[8] Key research applications include:
-
Studying the impact of Axl inhibition on cancer cell proliferation, apoptosis, and motility.
-
Investigating the role of Axl in acquired resistance to other targeted therapies and chemotherapies.[7][9][10][11]
-
Exploring the potential of Axl inhibition to modulate the tumor microenvironment and immune response.[4][12]
Q3: How should I store and handle this compound?
A3: For optimal stability, this compound should be stored as a solid at -20°C. For creating stock solutions, it is recommended to dissolve the compound in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Refer to the manufacturer's data sheet for specific solubility information.
Q4: What are the known downstream signaling pathways of Axl?
A4: Upon activation by its ligand, Gas6, Axl dimerizes and autophosphorylates, leading to the activation of several key downstream signaling cascades.[4][5][6] These include:
-
PI3K/AKT/mTOR pathway: Promotes cell survival and proliferation.[1][3]
-
MAPK/ERK pathway: Involved in cell growth and differentiation.[1][3]
-
JAK/STAT pathway: Regulates immune responses and cell proliferation.[1][4]
-
NF-κB pathway: Plays a role in inflammation and cell survival.[1]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
Q: My IC50 values for this compound vary significantly between experiments. What could be the cause and how can I improve reproducibility?
A: Variability in IC50 values is a common issue in kinase inhibitor studies and can stem from several factors.[13]
Potential Causes and Solutions:
-
Cell-based Assay Conditions:
-
Cell Density: Ensure consistent cell seeding density across all plates and experiments. Over-confluent or under-confluent cells can exhibit different sensitivities to the inhibitor.
-
Serum Concentration: The concentration of serum in your culture medium can affect inhibitor potency. Serum components may bind to the inhibitor, reducing its effective concentration. Consider using a consistent, and potentially lower, serum concentration during the inhibitor treatment period.
-
Incubation Time: The duration of inhibitor exposure can significantly impact the IC50 value. Standardize the incubation time for all experiments.
-
-
Inhibitor Preparation and Storage:
-
Stock Solution Stability: Repeated freeze-thaw cycles of the DMSO stock solution can lead to inhibitor degradation. Prepare small aliquots of the stock solution and store them at -20°C or -80°C.
-
Solubility Issues: this compound may precipitate in aqueous media at higher concentrations. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all wells. Visually inspect for any precipitation after adding the inhibitor to the media.
-
-
ATP Concentration (for biochemical assays):
-
Competitive Inhibition: If you are performing a cell-free kinase assay, the concentration of ATP will influence the apparent IC50 value of an ATP-competitive inhibitor. For better comparison across studies, it is recommended to perform assays at the Km concentration of ATP for the Axl kinase.[13]
-
Illustrative Data on Experimental Variability:
The following table presents hypothetical IC50 values for this compound under different experimental conditions to highlight potential sources of variability.
| Cell Line | Serum Concentration | Incubation Time (hours) | Hypothetical IC50 (nM) | Notes |
| A549 | 10% | 48 | 150 | Baseline condition |
| A549 | 2% | 48 | 80 | Lower serum may increase apparent potency |
| A549 | 10% | 72 | 95 | Longer incubation may increase potency |
| H1299 | 10% | 48 | 250 | Different cell lines can have varying sensitivity |
| A549 (Biochemical Assay) | 10 µM ATP | N/A | 25 | IC50 is ATP concentration-dependent |
| A549 (Biochemical Assay) | 100 µM ATP | N/A | 120 | Higher ATP concentration increases apparent IC50 |
Issue 2: Low Potency in Cell-Based Assays Compared to Biochemical Assays
Q: this compound shows high potency in my in-vitro kinase assay, but its activity is much lower in my cell-based experiments. Why is there a discrepancy?
A: This is a frequent observation when transitioning from biochemical to cellular assays.[14] Several factors can contribute to this difference in potency.
Potential Causes and Solutions:
-
Cellular Permeability: The inhibitor may have poor cell membrane permeability, resulting in a lower intracellular concentration compared to the concentration in the medium.
-
Efflux Pumps: Cancer cells can express efflux pumps (e.g., P-glycoprotein) that actively transport the inhibitor out of the cell, reducing its intracellular accumulation and efficacy.[15]
-
Protein Binding: The inhibitor can bind to intracellular proteins other than the target, which sequesters it and lowers the free concentration available to bind to Axl.
-
Metabolism: The inhibitor may be metabolized by the cells into less active or inactive forms.
Troubleshooting Steps:
-
Confirm Target Engagement: Use a cellular thermal shift assay (CETSA) or a phospho-Axl Western blot to confirm that this compound is engaging with and inhibiting Axl phosphorylation in intact cells.
-
Evaluate Efflux Pump Activity: Test the potency of this compound in the presence of known efflux pump inhibitors to see if its cellular activity increases.
-
Consider Different Cell Lines: The expression of efflux pumps and metabolic enzymes can vary significantly between cell lines. Testing in a panel of cell lines may provide insights into these effects.
Experimental Protocols
Protocol 1: Cell-Based Axl Phosphorylation Assay (Western Blot)
This protocol describes how to assess the ability of this compound to inhibit Gas6-induced Axl phosphorylation in a cancer cell line.
Materials:
-
Axl-expressing cancer cell line (e.g., A549)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Serum-free medium
-
Recombinant human Gas6
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Axl (Tyr779), anti-total-Axl, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours. This reduces basal Axl activation.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the diluted inhibitor to the cells and incubate for 2 hours. Include a DMSO-only control.
-
Ligand Stimulation: Add recombinant Gas6 (e.g., 200 ng/mL) to the wells and incubate for 15-20 minutes at 37°C to induce Axl phosphorylation.
-
Cell Lysis: Aspirate the medium, wash the cells with ice-cold PBS, and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol measures the effect of this compound on the viability of a cancer cell line.
Materials:
-
Cancer cell line
-
Growth medium
-
This compound
-
DMSO
-
96-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Addition: Prepare a 2x serial dilution of this compound in growth medium. Remove the old medium from the plate and add the inhibitor dilutions. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot the results to determine the IC50 value.
References
- 1. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]
- 3. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. AXL is a logical molecular target in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AXL as a Target in Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
Validation & Comparative
A Comparative Guide to AXL Kinase Inhibitors: Axl-IN-11, BGB324 (Bemcentinib), and TP-0903
This guide provides a detailed comparison of the AXL kinase inhibitors Axl-IN-11, BGB324 (bemcentinib), and TP-0903, designed for researchers, scientists, and drug development professionals. The information presented is based on available preclinical data and aims to offer an objective overview of their performance, supported by experimental evidence.
Note on this compound: Publicly available data on this compound is limited. Therefore, for the purpose of this comparison, data for a structurally distinct, potent AXL inhibitor, AXL-IN-13, is used as a representative example of a highly potent AXL inhibitor. It is described as a potent and orally active AXL inhibitor with an IC50 of 1.6 nM and a Kd of 0.26 nM[1].
Mechanism of Action and AXL Signaling Pathway
The AXL receptor tyrosine kinase is a key player in various cellular processes, including cell survival, proliferation, migration, and invasion. Its overexpression is associated with poor prognosis and drug resistance in numerous cancers. AXL is activated by its ligand, Growth Arrest-Specific 6 (Gas6), leading to the activation of downstream signaling pathways such as PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT[2][3][4]. AXL inhibitors like BGB324 and TP-0903 function by binding to the ATP-binding pocket of the AXL kinase domain, thereby preventing its phosphorylation and the subsequent activation of these oncogenic signaling cascades.
Comparative Performance Data
The following tables summarize the available quantitative data for AXL-IN-13 (as a proxy for this compound), BGB324, and TP-0903, focusing on their in vitro potency and efficacy in various cancer cell lines.
Table 1: In Vitro Potency (IC50) of AXL Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| AXL-IN-13 | AXL | 1.6 | Kinase Assay | [1] |
| BGB324 (Bemcentinib) | AXL | 14 | Kinase Assay | [5] |
| TP-0903 | AXL | 27 | Kinase Assay | [6] |
Table 2: In Vitro Efficacy (Cell Viability IC50) of AXL Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| BGB324 (Bemcentinib) | Primary CLL B-cells | Chronic Lymphocytic Leukemia | ~2000 | [5] |
| TP-0903 | BMF-A3 | Pancreatic Ductal Adenocarcinoma | 110 | |
| TP-0903 | MV4-11 (R248W) | Acute Myeloid Leukemia | 11 | [7] |
| TP-0903 | HL-60 | Acute Myeloid Leukemia | 35 | [7] |
| TP-0903 | Kasumi-1 | Acute Myeloid Leukemia | 15 | [7] |
In Vivo Experimental Data
Preclinical in vivo studies have demonstrated the anti-tumor efficacy of BGB324 and TP-0903 in various cancer models.
-
BGB324 (Bemcentinib): In a rapidly progressing patient-derived xenograft (PDX) mouse model of rhabdomyosarcoma, the combination of bemcentinib and vincristine showed strong antitumoral activity, significantly reducing tumor burden compared to single-agent treatment[8]. In an orthotopic renal cell carcinoma model, bemcentinib also demonstrated anti-tumor effects[3].
-
TP-0903: In a mouse xenograft model of TP53 mutant acute myeloid leukemia (AML), TP-0903, both alone and in combination with decitabine, improved survival[8]. Specifically, in an HL-60 xenograft model, the combination of TP-0903 and decitabine significantly prolonged median survival compared to single-agent treatments[2]. In a pancreatic ductal adenocarcinoma (PDA) mouse model, TP-0903 as a single agent extended median survival and reduced tumor weight[9].
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
AXL Kinase Assay (for IC50 Determination)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against AXL kinase activity.
Materials:
-
Recombinant human AXL kinase
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., poly(Glu,Tyr) 4:1)
-
Test inhibitors (this compound, BGB324, TP-0903)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase assay buffer.
-
In a multi-well plate, add the AXL enzyme and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTS/MTT Assay)
This protocol outlines a common method to assess the effect of AXL inhibitors on the viability of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
AXL inhibitors
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the AXL inhibitors. Include a vehicle-only control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the MTS or MTT reagent to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by viable cells.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader[7][10].
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
Western Blotting for AXL Phosphorylation
This protocol is for detecting the phosphorylation status of AXL in cells treated with AXL inhibitors.
Materials:
-
Cell lysates from cells treated with AXL inhibitors
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-AXL, anti-total-AXL, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse cells treated with or without AXL inhibitors in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated AXL (pAXL) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system[4].
-
Strip the membrane and re-probe with an antibody against total AXL and a loading control (e.g., β-actin) to ensure equal protein loading.
Summary and Conclusion
Based on the available preclinical data, AXL-IN-13, BGB324, and TP-0903 are all potent inhibitors of the AXL receptor tyrosine kinase. AXL-IN-13 demonstrates the highest potency in biochemical assays, followed by BGB324 and TP-0903. In cellular assays, TP-0903 has shown significant efficacy in inhibiting the viability of various cancer cell lines at low nanomolar concentrations. Both BGB324 and TP-0903 have demonstrated promising anti-tumor activity in in vivo models, both as single agents and in combination with other anti-cancer therapies.
The choice of inhibitor for a particular research application will depend on the specific context, including the cancer type, the desired potency, and the experimental model. This guide provides a foundation for comparing these AXL inhibitors and highlights the importance of consulting the primary literature for more detailed information. Further head-to-head comparative studies are needed to definitively establish the relative superiority of these inhibitors in various preclinical and clinical settings.
References
- 1. AXL-IN-13 | TGF-beta/Smad | FLT | TAM Receptor | PDGFR | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Immune Evasion Mechanism and AXL [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. BGB324 Enhances Immune Checkpoint Inhibitor Efficacy in Preclinical Cancer Models [prnewswire.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. TP-0903 Is Active in Preclinical Models of Acute Myeloid Leukemia with TP53 Mutation/Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AXL inhibitor TP-0903 reduces metastasis and therapy resistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
Validating Axl-IN-11 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of Axl-IN-11, a potent Axl receptor tyrosine kinase inhibitor. We will explore established experimental approaches, compare this compound with alternative inhibitors, and provide detailed protocols to aid in the design and execution of target validation studies.
Introduction to Axl and its Inhibition
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is a critical player in various cellular processes, including cell survival, proliferation, migration, and immune regulation.[1][2][3] Dysregulation of Axl signaling is implicated in the progression and therapeutic resistance of numerous cancers.[1][2][3] Small molecule inhibitors targeting the Axl kinase domain have emerged as a promising therapeutic strategy. This compound is a potent Axl inhibitor, and confirming its direct interaction with Axl within a cellular context is paramount for its preclinical and clinical development.
Comparative Analysis of Axl Inhibitors
To provide a comprehensive overview, this guide compares this compound with other well-characterized Axl inhibitors. While direct comparative cellular target engagement data for this compound is not yet publicly available, we can infer its potential potency by comparing its biochemical activity with that of other inhibitors for which cellular data exists.
| Inhibitor | Type | Biochemical IC50 (Axl) | Cellular Potency (Various Assays) | Reference |
| This compound | Axl Inhibitor | Not available | Not available | |
| Axl-IN-13 | Axl Inhibitor | 1.6 nM | Not available | [4] |
| Bemcentinib (R428) | Axl Inhibitor | 14 nM | IC50 ~2.0 µM (CLL B cells) | [5][6][7] |
| Gilteritinib | FLT3/Axl Inhibitor | 41 nM (Axl) | IC50 1.49 µM (KYSE30 cells) | [8][9] |
| TP-0903 | Axl Inhibitor | 27 nM | IC50 6 µM (PSN-1 cells) | [10] |
Note: IC50 values can vary significantly depending on the assay format, cell type, and experimental conditions. This table is intended for comparative purposes only.
Experimental Protocols for Target Engagement Validation
Validating that a compound like this compound engages its intended target, Axl, within the complex environment of a living cell is a critical step in drug development. Several robust methods can be employed to measure this target engagement directly or to assess the downstream consequences of Axl inhibition.
Direct Target Engagement Assays
These assays directly measure the physical interaction between the inhibitor and the Axl protein in cells.
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that can quantitatively measure compound binding to a specific protein target in living cells.
Experimental Workflow:
Detailed Protocol:
-
Cell Transfection: Transiently transfect HEK293 cells with a vector encoding a fusion protein of Axl and NanoLuc® luciferase.[11]
-
Cell Seeding: Seed the transfected cells into a 96- or 384-well plate and allow them to adhere.
-
Compound and Tracer Addition: Add the NanoBRET™ fluorescent tracer specific for Axl to the cells, followed by the addition of varying concentrations of this compound or a control inhibitor.
-
Incubation: Incubate the plate for a defined period (e.g., 2 hours) to allow the inhibitor to compete with the tracer for binding to Axl-NanoLuc®.
-
Signal Detection: Add the NanoGlo® substrate, which is converted by NanoLuc® to produce luminescence.
-
BRET Measurement: Measure both the luminescence from the NanoLuc® donor and the fluorescence from the tracer acceptor. The ratio of these signals (the BRET ratio) is calculated.
-
Data Analysis: A decrease in the BRET signal with increasing inhibitor concentration indicates displacement of the tracer and thus, target engagement. The data is then used to calculate the IC50 value, representing the concentration of the inhibitor required to displace 50% of the tracer.
CETSA® is a powerful technique to assess target engagement by measuring the thermal stabilization of a protein upon ligand binding in a cellular context.
Experimental Workflow:
Detailed Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[12]
-
Protein Detection: Quantify the amount of soluble Axl remaining in the supernatant at each temperature using methods such as Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: Plot the amount of soluble Axl as a function of temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates that the compound has bound to and stabilized the Axl protein, confirming target engagement.
Downstream Signaling Pathway Analysis
Inhibition of Axl kinase activity by this compound should lead to a reduction in the phosphorylation of Axl itself (autophosphorylation) and its downstream signaling components. Western blotting is a widely used technique to assess these changes.
Axl Signaling Pathway:
Western Blot Protocol for Phospho-Axl (p-Axl):
-
Cell Culture and Treatment: Culture cells known to express Axl (e.g., MDA-MB-231 breast cancer cells) and treat them with varying concentrations of this compound for a defined period. Include a positive control (e.g., stimulation with the Axl ligand, GAS6) and a negative control (vehicle).
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Axl (e.g., anti-p-Axl Tyr779) overnight at 4°C.[13][14]
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total Axl and a housekeeping protein like GAPDH or β-actin.
A dose-dependent decrease in the p-Axl signal relative to total Axl and the loading control upon treatment with this compound would confirm the inhibition of Axl kinase activity in cells.
Conclusion
Validating the cellular target engagement of this compound is a crucial step in its development as a therapeutic agent. This guide has provided a framework for this validation process by outlining direct and indirect methods to assess target interaction and downstream signaling effects. The NanoBRET™ and CETSA® assays offer robust platforms for quantifying direct binding in live cells, while Western blotting for phospho-Axl provides a reliable method to confirm the functional consequence of target engagement. By comparing the cellular potency of this compound with that of other known Axl inhibitors, researchers can gain valuable insights into its relative efficacy and guide further optimization efforts. The provided protocols and diagrams serve as a practical resource for scientists and researchers in the field of drug discovery and development.
References
- 1. Axl as a mediator of cellular growth and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AXL is a key factor for cell plasticity and promotes metastasis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AXL-IN-13 | TGF-beta/Smad | FLT | TAM Receptor | PDGFR | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor activity of gilteritinib, an inhibitor of AXL, in human solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. AXL-NanoLuc® Fusion Vector [worldwide.promega.com]
- 12. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phospho-Axl (Tyr779) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Phospho-Axl (Tyr779) Monoclonal Antibody (713610) (MA5-24334) [thermofisher.com]
A Comparative Guide: Selective Axl Inhibition vs. Multi-Targeted Kinase Inhibitors
The Axl receptor tyrosine kinase has emerged as a critical target in oncology, implicated in tumor proliferation, metastasis, and the development of therapeutic resistance. Consequently, inhibiting Axl signaling is a promising strategy in cancer drug development. Two primary approaches have been adopted: highly selective inhibitors designed to target Axl specifically, such as Axl-IN-11, and multi-targeted kinase inhibitors that affect Axl as part of a broader spectrum of kinases.
This guide provides an objective comparison of these two strategies, tailored for researchers, scientists, and drug development professionals. We present a detailed analysis of their target profiles, supporting experimental data, and the fundamental methodologies used to generate this evidence.
A Note on this compound
This compound is described as a potent and selective AXL inhibitor. However, detailed public data on its specific inhibitory concentrations (IC50) and selectivity profile are limited. For the purpose of a data-driven comparison, this guide will use the well-characterized selective AXL inhibitor TP-0903 (Dubermatinib) as a representative example of a highly selective Axl inhibition strategy.
Inhibitor Profiles
Selective AXL Inhibitors (Represented by TP-0903)
Selective AXL inhibitors are designed to potently block the Axl kinase with high specificity, minimizing engagement with other kinases. This precision allows for a focused investigation of Axl's role in cellular processes and potentially offers a more favorable safety profile by reducing off-target effects. TP-0903 is a potent and selective Axl inhibitor with an IC50 of 27 nM.[1][2] It is being investigated in clinical trials for various cancers, including solid tumors and hematological malignancies.
Multi-Targeted Kinase Inhibitors
Multi-targeted kinase inhibitors are designed to block several key kinases simultaneously, including Axl. This approach can be particularly effective in cancers where tumor growth and resistance are driven by multiple, often redundant, signaling pathways. By hitting several nodes at once, these inhibitors can produce a broader anti-tumor effect, encompassing anti-proliferative, anti-angiogenic, and immunomodulatory activities.
-
Bemcentinib (BGB324): While often described as "selective," Bemcentinib is a first-in-class AXL inhibitor that also shows some activity against other TAM (Tyro3, Axl, Mer) family kinases, though with greater selectivity for Axl. It has an IC50 of 14 nM for Axl kinase.
-
Cabozantinib: An orally available inhibitor that potently targets VEGFR2 and MET, in addition to Axl, RET, KIT, and FLT3. This profile gives it strong anti-angiogenic and anti-metastatic properties.
-
Foretinib: A multi-kinase inhibitor targeting MET, VEGFR2, Ron, and Axl. Its action against these key receptors involved in cell growth and angiogenesis makes it a subject of study in various solid tumors.
-
Sitravatinib: A spectrum-selective inhibitor targeting TAM family kinases (Axl, MER), VEGFR, KIT, and other receptor tyrosine kinases. It is being explored for its potential to overcome resistance to other therapies, including immunotherapy.
Data Presentation: Quantitative Comparison of Kinase Inhibitors
The following tables summarize the inhibitory potency of the selected compounds against Axl and other relevant kinases. This data is crucial for understanding their selectivity and potential therapeutic applications.
Table 1: Target Profile and IC50 Values of Selected Kinase Inhibitors.
| Inhibitor | Type | Primary Targets | Axl IC50 (nM) | Other Key Target IC50s (nM) |
| TP-0903 (Dubermatinib) | Selective | AXL | 27[1][2] | Also inhibits Aurora A/B kinases at higher concentrations. |
| Bemcentinib (BGB324) | Multi-Targeted (Axl-focused) | AXL | 14 | >50-fold selective over Mer and >100-fold over Tyro3. |
| Cabozantinib | Multi-Targeted | VEGFR2, MET, AXL | 7 | VEGFR2: 0.035, MET: 1.3, RET: 5.2, KIT: 4.6 |
| Foretinib | Multi-Targeted | MET, VEGFR2, AXL | 11 | MET: 0.4, VEGFR2: 0.9, Ron: 3 |
| Sitravatinib | Multi-Targeted | AXL, MER, VEGFRs | 1.5 | MER: 2, VEGFR2: 5, KIT: 6, FLT3: 8 |
IC50 values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50% in biochemical assays. Lower values indicate higher potency. Data is compiled from various sources and may vary slightly between different experimental setups.
Visualization of Signaling and Inhibition
Diagrams created using Graphviz provide a clear visual representation of the complex signaling pathways and the mechanisms of action of these inhibitors.
Caption: Simplified Axl signaling pathway.
Caption: Comparison of inhibitor targeting strategies.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize and compare kinase inhibitors. Specific details may need to be optimized for particular cell lines or reagents.
Protocol 1: Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Objective: To determine the concentration of an inhibitor required to reduce the activity of Axl kinase by 50% (IC50).
Materials:
-
Recombinant human Axl kinase.
-
Kinase substrate (e.g., a generic peptide substrate like poly-GT).
-
ATP (Adenosine triphosphate).
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Test inhibitors (e.g., this compound, Cabozantinib) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based detection system).
-
Microplate reader capable of luminescence detection.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitors in DMSO. A typical starting concentration might be 10 mM, diluted down to the picomolar range.
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase reaction buffer.
-
Add Inhibitor: Add a small volume (e.g., 1 µL) of the serially diluted inhibitors to the appropriate wells. Include DMSO-only wells as a "no inhibition" control.
-
Add Kinase: Add the recombinant Axl kinase to all wells except for the "no enzyme" background controls. Incubate briefly (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Add a mixture of the kinase substrate and ATP to all wells to start the kinase reaction. The ATP concentration should be near its Km value for the kinase to ensure competitive inhibitors are accurately assessed.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detect ADP Production: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ Assay Kit, following the manufacturer's instructions. This typically involves two steps: first, adding a reagent to stop the kinase reaction and deplete remaining ATP, and second, adding a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data, setting the "no inhibition" (DMSO) control as 100% activity and the "no enzyme" control as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This assay assesses the effect of inhibitors on the metabolic activity of living cells, which serves as an indicator of cell viability and proliferation.
Objective: To determine the effect of Axl inhibitors on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer cells, known to express Axl).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test inhibitors dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the inhibitors. Add a small volume of the drug stock to the medium. Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Add MTT Reagent: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from the wells (for adherent cells). Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium and MTT only) from all readings.
-
Normalize the results to the vehicle control (DMSO-treated cells), which represents 100% viability.
-
Plot cell viability (%) against inhibitor concentration to generate dose-response curves and calculate GI50/IC50 values.
-
Protocol 3: Western Blot for Axl Phosphorylation
This technique is used to detect the phosphorylation status of Axl and its downstream targets, providing a direct measure of target engagement and pathway inhibition within the cell.
Objective: To assess the ability of inhibitors to block Axl phosphorylation in a cellular context.
Materials:
-
Cancer cell line of interest.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Test inhibitors.
-
GAS6 ligand (optional, for stimulating Axl activity).
-
Primary antibodies: anti-phospho-Axl (p-Axl), anti-total-Axl (t-Axl), and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA in TBST, as milk can interfere with phospho-antibody binding).
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Serum-starve the cells for several hours to reduce baseline kinase activity.
-
Inhibitor Pre-treatment: Pre-treat the cells with the desired concentrations of inhibitors for 1-2 hours.
-
Stimulation (Optional): Stimulate the cells with the Axl ligand, GAS6 (e.g., 200 ng/mL), for a short period (e.g., 15-30 minutes) to induce robust Axl phosphorylation. Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice using lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples by size on an SDS-PAGE gel, then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Axl) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, then apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To assess total protein levels, the membrane can be stripped of the first set of antibodies and re-probed with an anti-total-Axl antibody, followed by a loading control antibody like anti-GAPDH.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-Axl signal to the total-Axl signal to determine the extent of inhibition.
Objective Comparison: Selective vs. Multi-Targeted Inhibition
The choice between a selective Axl inhibitor and a multi-targeted kinase inhibitor depends heavily on the therapeutic context and the specific research goals.
Advantages of Selective AXL Inhibitors (e.g., TP-0903):
-
Precision and Mechanistic Insight: Provides a clear tool to dissect the specific roles of Axl in cancer biology without the confounding effects of inhibiting other pathways.
-
Potentially Better Tolerability: By avoiding off-target kinases, selective inhibitors may have a wider therapeutic window and fewer side effects.
-
Combination Therapy Potential: Their focused mechanism makes them ideal candidates for rational combination therapies, for example, with agents that are overcome by Axl-mediated resistance.
Disadvantages of Selective AXL Inhibitors:
-
Vulnerability to Bypass Mechanisms: Cancer cells can often circumvent the blockade of a single target by activating parallel or downstream signaling pathways. A selective inhibitor may be less effective in tumors that are not solely dependent on Axl signaling.
Advantages of Multi-Targeted Kinase Inhibitors (e.g., Cabozantinib, Sitravatinib):
-
Broad Anti-Tumor Activity: Simultaneously inhibiting multiple oncogenic drivers (e.g., proliferation, angiogenesis, and invasion) can lead to a more potent and durable anti-tumor response.
-
Overcoming Redundancy and Resistance: By blocking key redundant pathways (like MET and VEGFR alongside Axl), these inhibitors can prevent or overcome resistance mechanisms that would render a selective inhibitor ineffective.
-
Established Clinical Efficacy: Several multi-targeted inhibitors that hit Axl, such as Cabozantinib, have already demonstrated significant clinical benefit and gained regulatory approval for various cancers.
Disadvantages of Multi-Targeted Kinase Inhibitors:
-
Increased Potential for Off-Target Toxicity: Inhibiting multiple kinases can lead to a broader range of side effects, as these kinases may have important functions in healthy tissues.
-
Complex Pharmacodynamics: The overall effect of the drug is a composite of its activity against multiple targets, making it more challenging to identify predictive biomarkers and understand the precise mechanism of action in a given patient.
Conclusion
Both selective Axl inhibitors and multi-targeted kinase inhibitors represent valuable strategies in the fight against cancer. Selective inhibitors like TP-0903 are indispensable tools for elucidating the fundamental biology of Axl and offer the promise of highly targeted, well-tolerated therapies. In contrast, multi-targeted inhibitors such as Cabozantinib and Sitravatinib provide a powerful approach to combat the complexity and adaptability of cancer by shutting down multiple critical pathways at once. The future of Axl-targeted therapy will likely involve a stratified approach, using biomarkers to select patients who will benefit most from either a highly selective agent, a multi-targeted inhibitor, or a rational combination of therapies.
References
Navigating Selectivity: A Comparative Analysis of Axl Inhibitor Cross-Reactivity with TAM Kinases
Introduction
The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases has emerged as a critical target in oncology, playing pivotal roles in tumor proliferation, survival, and immune evasion.[1] Developing selective inhibitors for individual TAM kinases is a significant challenge due to the high homology within their catalytic domains. This guide provides a comparative analysis of the cross-reactivity of a highly selective Axl inhibitor with its family members, Tyro3 and MerTK. While specific public data for an inhibitor designated "Axl-IN-11" is not available, this guide will utilize "Compound B," a potent and selective Axl inhibitor developed by Arcus Biosciences, as a representative molecule to illustrate the principles and data crucial for evaluating TAM kinase inhibitor selectivity.
Product Performance Comparison: Axl Inhibitor "Compound B"
The selectivity of a kinase inhibitor is paramount for minimizing off-target effects and ensuring that the observed biological activity is a direct result of engaging the intended target. The following table summarizes the inhibitory potency (IC50) of "Compound B" against human Axl, MerTK, and Tyro3 kinases.
| Kinase Target | Inhibitor | IC50 (nM) | Selectivity over Axl (Fold) |
| Axl | Compound B | 1.8 | 1x |
| MerTK | Compound B | ~117 | 65x |
| Tyro3 | Compound B | ~234 | 130x |
| Data derived from Arcus Biosciences preclinical poster. IC50 values for MerTK and Tyro3 are calculated based on the provided selectivity ratios.[2] |
These data demonstrate that "Compound B" is a highly potent inhibitor of Axl kinase.[2] Its inhibitory activity against MerTK and Tyro3 is significantly lower, with 65-fold and 130-fold selectivity for Axl over MerTK and Tyro3, respectively.[2] This high degree of selectivity is a desirable characteristic for a therapeutic candidate, as it suggests a lower likelihood of off-target toxicities mediated by the inhibition of other TAM family members.
Experimental Protocols
The determination of kinase inhibitor potency and selectivity relies on robust biochemical and cellular assays. Below is a representative protocol for a biochemical kinase inhibition assay used to determine IC50 values.
Biochemical Kinase Assay for IC50 Determination
This protocol outlines a common method for measuring the 50% inhibitory concentration (IC50) of a compound against a specific kinase.
Objective: To quantify the concentration of an inhibitor required to reduce the enzymatic activity of a target kinase by half.
Materials:
-
Recombinant human Axl, MerTK, and Tyro3 kinase domains
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., "Compound B") serially diluted in DMSO
-
Kinase assay buffer
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test inhibitor in DMSO. A typical 10-point dose-response curve is recommended.[3][4]
-
Reaction Setup: In a 384-well plate, add the kinase assay buffer.
-
Inhibitor Addition: Add the serially diluted inhibitor to the appropriate wells. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.
-
Enzyme Addition: Add the recombinant kinase (Axl, MerTK, or Tyro3) to each well, except for the background controls.[3]
-
Pre-incubation: Gently mix and incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.[3]
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing the kinase-specific substrate and ATP. The ATP concentration is typically set at or near the Km value for each specific kinase to ensure accurate and comparable IC50 values.[5][6]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60-120 minutes).[3]
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent. For example, the ADP-Glo™ assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[3]
-
Data Analysis:
-
Subtract the background signal from all data points.
-
Normalize the data, setting the DMSO-only wells as 100% activity and the background wells as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[7]
-
Mandatory Visualizations
TAM Kinase Signaling Pathway
The TAM receptors are activated by their ligands, Gas6 (Growth Arrest-Specific 6) and Protein S, which bridge the receptors to phosphatidylserine on the surface of apoptotic cells.[1] This activation triggers downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which regulate crucial cellular processes like survival, proliferation, and migration.[8]
Caption: Simplified TAM receptor signaling pathway.
Experimental Workflow for Kinase Inhibition Assay
The following diagram illustrates the key steps in a typical biochemical assay to determine the IC50 of a kinase inhibitor.
Caption: Workflow for IC50 determination of a kinase inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. arcusbio.com [arcusbio.com]
- 3. domainex.co.uk [domainex.co.uk]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. courses.edx.org [courses.edx.org]
- 8. Key Roles of AXL and MER Receptor Tyrosine Kinases in Resistance to Multiple Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Axl-IN-11: A Comparative Analysis of a Novel Axl Kinase Inhibitor in Oncology Research
For Immediate Release
In the landscape of targeted cancer therapy, the Axl receptor tyrosine kinase has emerged as a significant target due to its pivotal role in tumor progression, metastasis, and drug resistance. This guide provides a comprehensive comparison of the novel Axl inhibitor, Axl-IN-11, with other established Axl inhibitors, offering researchers, scientists, and drug development professionals a critical overview of its efficacy based on available preclinical data.
Introduction to this compound and its Mechanism of Action
This compound is a potent, small molecule inhibitor belonging to the 2,4,5-trisubstituted pyrimidine class of compounds. This class of inhibitors has demonstrated significant efficacy in targeting the Axl kinase. In biochemical assays, a series of these compounds, including this compound, has shown potent inhibition of Axl with a half-maximal inhibitory concentration (IC50) of 19 nM. The primary mechanism of action involves the binding to the ATP-binding pocket of the Axl kinase domain, thereby preventing its phosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell survival and proliferation.
The Axl Signaling Pathway in Cancer
The Axl receptor tyrosine kinase, upon binding to its ligand Gas6 (Growth arrest-specific 6), homodimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including the PI3K/AKT, MAPK/ERK, and NF-κB pathways, are integral to processes such as cell growth, survival, migration, and invasion. Dysregulation of the Axl signaling pathway is a common feature in many cancers and is frequently associated with an aggressive phenotype and resistance to conventional therapies.
Figure 1. Simplified Axl Signaling Pathway.
Comparative Efficacy of Axl Inhibitors
While specific IC50 values for this compound across a broad panel of cancer cell lines are not yet publicly available, the compound class it belongs to has shown strong growth inhibition in several pancreatic cancer cell lines. For a comprehensive comparison, we have compiled the IC50 values of two well-characterized Axl inhibitors, Bemcentinib (also known as R428 and BGB324) and TP-0903, across various cancer cell lines.
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) |
| This compound (class) | Pancreatic | Multiple | Potent Growth Inhibition |
| Bemcentinib (R428) | Non-Small Cell Lung | H1299 | ~4 |
| Breast (Triple Negative) | MDA-MB-231 | Not specified, but inhibits invasion | |
| Acute Myeloid Leukemia | MOLM-13 | Not specified, but induces apoptosis | |
| TP-0903 | Acute Myeloid Leukemia | MV4-11 | 0.016 |
| Acute Myeloid Leukemia | MOLM13 | 0.021 | |
| Acute Myeloid Leukemia | MOLM13-RES | 0.018 | |
| Breast (Triple Negative) | MDA-MB-231 | Not specified, but reverses EMT |
Note: The data presented is compiled from various preclinical studies and the absence of a value indicates that specific data was not found in the reviewed literature. Direct comparison is limited by variations in experimental conditions between studies.
Experimental Protocols
To ensure reproducibility and facilitate the evaluation of Axl inhibitors, detailed protocols for key in vitro assays are provided below.
Figure 2. General Experimental Workflow.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Inhibitor Treatment: Treat cells with serial dilutions of Axl inhibitors (e.g., this compound, Bemcentinib, TP-0903) and a vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Western Blotting for Axl Signaling Pathway Components
-
Cell Lysis: Treat cells with Axl inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against total Axl, phospho-Axl, total AKT, phospho-AKT, total ERK, and phospho-ERK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with Axl inhibitors at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Logical Framework for Axl's Role in Cancer Progression
The multifaceted role of Axl in promoting cancer progression, therapy resistance, and immune evasion makes it a compelling therapeutic target. Inhibiting Axl can potentially disrupt these key oncogenic processes, leading to improved therapeutic outcomes.
Figure 3. Role of Axl in Cancer.
Conclusion
This compound, as part of a promising class of 2,4,5-trisubstituted pyrimidine inhibitors, shows significant potential as a targeted therapy for cancers dependent on Axl signaling. While further studies are required to delineate its specific efficacy across a broader range of cancer cell lines, the available data on its chemical class and the comparative analysis with other Axl inhibitors like Bemcentinib and TP-0903 underscore the therapeutic promise of targeting the Axl kinase. The provided experimental protocols and diagrams offer a foundational framework for researchers to further investigate and validate the potential of this compound in preclinical and clinical settings.
A Comparative Guide to AXL-Targeting Therapies: Axl-IN-11 vs. Antibody-Drug Conjugates
The AXL receptor tyrosine kinase has emerged as a critical target in oncology due to its role in driving tumor progression, metastasis, and therapeutic resistance across a variety of cancers.[1][2][3] Its overexpression is frequently associated with a poor prognosis.[4] Consequently, several therapeutic strategies have been developed to inhibit AXL signaling, with two prominent approaches being small molecule kinase inhibitors, such as Axl-IN-11, and highly targeted antibody-drug conjugates (ADCs).
This guide provides an objective comparison of these two modalities, presenting their mechanisms of action, supporting experimental data, and relevant methodologies for researchers in drug development.
Mechanism of Action: A Tale of Two Strategies
While both this compound and AXL-targeting ADCs aim to eliminate cancer cells by targeting AXL, their mechanisms are fundamentally different.
This compound: The Intracellular Inhibitor
This compound is a potent small molecule inhibitor designed to penetrate the cell membrane and target the intracellular kinase domain of the AXL receptor.[5] By binding to this domain, it blocks the phosphorylation and subsequent activation of downstream signaling pathways, such as PI3K/AKT, MAPK/ERK, and JAK/STAT, which are crucial for cancer cell proliferation, survival, and migration.[3][6]
AXL-Targeting Antibody-Drug Conjugates (ADCs): The "Smart Bomb" Approach
AXL-targeting ADCs are complex biologics consisting of three components: a monoclonal antibody that specifically binds to the extracellular domain of the AXL receptor, a highly potent cytotoxic agent (payload), and a chemical linker that connects the two.[7] The antibody acts as a homing device, delivering the cytotoxic payload directly to AXL-expressing tumor cells. Upon binding to AXL, the ADC is internalized by the cell. Inside the cell, the linker is cleaved, releasing the cytotoxic drug, which then kills the cancer cell, often by damaging its DNA or disrupting microtubule formation.[8]
References
- 1. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer [mdpi.com]
- 4. AXL as immune regulator and therapeutic target in Acute Myeloid Leukemia: from current progress to novel strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Axl Kinase Inhibitors: Specificity and Selectivity Profiles
For Researchers, Scientists, and Drug Development Professionals
The Axl receptor tyrosine kinase has emerged as a critical target in oncology due to its role in tumor progression, metastasis, and the development of therapeutic resistance. Axl-IN-11 is a noted potent inhibitor of Axl kinase. While specific quantitative data on the broader selectivity and specificity profile of this compound are not publicly available at the time of this publication, this guide provides a comparative analysis of other well-characterized Axl inhibitors: Bemcentinib (R428), Dubermatinib (TP-0903), and Gilteritinib (ASP2215). This comparison, supported by experimental data, aims to offer a valuable resource for researchers engaged in the development of novel cancer therapeutics targeting the Axl signaling pathway.
Axl Signaling Pathway
The Axl signaling cascade is initiated by the binding of its ligand, growth arrest-specific 6 (Gas6). This binding event leads to the dimerization of the Axl receptor and subsequent autophosphorylation of its intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and STAT pathways, which are pivotal in promoting cell survival, proliferation, migration, and invasion.
Caption: The Axl signaling pathway and the point of inhibition.
Comparative Inhibitor Profile
The following table summarizes the inhibitory activity (IC50) of Bemcentinib, Dubermatinib, and Gilteritinib against Axl and a selection of other kinases, providing insight into their specificity and selectivity.
| Inhibitor | Primary Target(s) | Axl IC50 (nM) | Other Notable Kinase IC50 (nM) | Reference(s) |
| This compound | Axl | Data not publicly available | Data not publicly available | |
| Bemcentinib (R428) | Axl | 14 | Mer (>700), Tyro3 (>1400), Abl (>1400) | [1] |
| Dubermatinib (TP-0903) | Axl | 27 | Aurora A, Aurora B (Potent inhibition) | [2][3] |
| Gilteritinib (ASP2215) | FLT3, Axl | 0.73 | FLT3 (0.29), LTK, ALK (>50% inhibition at 1 nM), c-KIT (230) | [4][5][6] |
Experimental Methodologies
The data presented in this guide were generated using established in vitro assays. The following are detailed protocols representative of those used to characterize the inhibitors.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
-
Objective: To determine the concentration of an inhibitor required to reduce the activity of a purified kinase by 50% (IC50).
-
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human Axl kinase domain is purified. A specific peptide substrate, such as a poly(Glu, Tyr) peptide, is used.
-
Reaction Mixture: The kinase reaction is typically performed in a buffer containing HEPES, MgCl2, MnCl2, DTT, and ATP. The inhibitor, at various concentrations, is pre-incubated with the Axl enzyme.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection of Phosphorylation: The amount of substrate phosphorylation is quantified. Common methods include:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-Based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Uses a europium-labeled anti-phosphotyrosine antibody and a biotinylated substrate to generate a FRET signal upon phosphorylation.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Cell-Based Axl Phosphorylation Assay
-
Objective: To assess the ability of an inhibitor to block Axl autophosphorylation within a cellular context.
-
General Protocol:
-
Cell Culture: A human cell line that endogenously expresses Axl (e.g., MDA-MB-231 breast cancer cells) is cultured to sub-confluency.
-
Serum Starvation and Ligand Stimulation: Cells are serum-starved for a period (e.g., 24 hours) to reduce basal receptor tyrosine kinase activity. Subsequently, cells are stimulated with the Axl ligand, Gas6, to induce Axl phosphorylation.
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of the Axl inhibitor for a specified time (e.g., 1-2 hours) before Gas6 stimulation.
-
Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined using a standard method like the BCA assay.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies specific for phosphorylated Axl (p-Axl) and total Axl. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified, and the ratio of p-Axl to total Axl is calculated to determine the extent of inhibition.
-
Cell Viability/Proliferation Assay
-
Objective: To measure the effect of the inhibitor on the viability and proliferation of cancer cells.
-
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are treated with a range of concentrations of the Axl inhibitor.
-
Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using one of several common methods:
-
MTT or MTS Assay: A colorimetric assay that measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.
-
-
Data Analysis: The results are expressed as a percentage of the viability of untreated control cells. The IC50 value, the concentration of inhibitor that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
-
Conclusion
The landscape of Axl inhibitors is expanding, offering promising avenues for cancer therapy. While this compound has been identified as a potent Axl inhibitor, a comprehensive public dataset on its specificity and selectivity is currently lacking. The comparative data for Bemcentinib, Dubermatinib, and Gilteritinib highlight the varied selectivity profiles that can be achieved with small molecule inhibitors targeting Axl. Researchers and drug developers are encouraged to consider these profiles when selecting or designing Axl-targeted therapies for specific cancer contexts. The detailed experimental protocols provided herein serve as a foundational reference for the continued evaluation and characterization of novel Axl inhibitors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. AXL targeting restores PD-1 blockade sensitivity of STK11/LKB1 mutant NSCLC through expansion of TCF1+ CD8 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Axl - Baby name meaning, origin, and popularity | BabyCenter [babycenter.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Axl-IN-11 and Other Axl Kinase Inhibitors: An Evaluation of Preclinical Data and Reproducibility
For Researchers, Scientists, and Drug Development Professionals
The Axl receptor tyrosine kinase has emerged as a critical target in oncology, implicated in tumor growth, metastasis, and the development of therapeutic resistance. This guide provides a comparative analysis of the preclinical experimental results of the novel Axl inhibitor, Axl-IN-11, alongside other prominent Axl inhibitors: bemcentinib, gilteritinib, and TP-0903. The objective is to offer a clear, data-driven comparison to aid researchers in evaluating these compounds for further investigation. This report summarizes available quantitative data, details experimental methodologies, and addresses the crucial aspect of the reproducibility of these findings.
Comparative Analysis of In Vitro Potency
The in vitro potency of Axl inhibitors is a key determinant of their potential therapeutic efficacy. This is typically measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of the Axl kinase by 50%. The following table summarizes the reported IC50 values for this compound and its comparators. It is important to note that direct comparisons of IC50 values across different studies should be made with caution, as variations in experimental conditions can influence the results.
| Inhibitor | Axl Kinase IC50 (nM) | Cellular Axl Phosphorylation Inhibition (IC50, nM) | Cell Line(s) | Reference |
| This compound | Data not publicly available | Data not publicly available | ||
| Bemcentinib (R428) | 14 | ~2000 (in primary CLL B cells) | H1299, primary CLL B cells | [1] |
| Gilteritinib (ASP2215) | 0.73 | 41 (in cells) | MV4-11, MOLM-13 | [2][3][4] |
| TP-0903 | 27 | 110 (in BMF-A3 pancreatic cancer cells) | PSN-1, BMF-A3 | [5] |
Note: The IC50 values presented are based on available preclinical data and may vary depending on the specific assay conditions. The lack of publicly available quantitative data for this compound is a significant limitation in providing a direct comparison. The primary reference for this compound appears to be a patent (CN113683629A), the detailed experimental results of which are not readily accessible in the public domain.
Understanding the Axl Signaling Pathway
Axl kinase, upon binding to its ligand Gas6, activates several downstream signaling pathways that are crucial for cancer cell survival, proliferation, migration, and invasion. A simplified representation of the Axl signaling cascade is depicted below. Inhibition of Axl is intended to block these pro-tumorigenic signals.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AXL inhibitor TP-0903 reduces metastasis and therapy resistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Axl-IN-11: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step operational plan for the proper disposal of Axl-IN-11, a potent AXL inhibitor used in various research applications. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document leverages general best practices for hazardous chemical waste and hazard information from a structurally related compound, Axl-IN-21, to provide a cautious and comprehensive disposal framework.
Understanding the Potential Hazards
| Hazard Category | Potential Hazard (Inferred from Axl-IN-21 SDS) |
| Acute Oral Toxicity | Harmful if swallowed. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. |
Given these potential hazards, this compound and any materials contaminated with it should be treated as hazardous waste.
Step-by-Step Disposal Protocol
Adherence to a stringent disposal protocol is paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. The following steps provide a clear, operational plan for the disposal of this compound.
1. Identification and Classification:
-
Treat all this compound waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), as hazardous chemical waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific waste categorization and coding.
2. Segregation:
-
Do not mix this compound waste with non-hazardous waste.
-
Segregate this compound waste from other chemical waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react dangerously.
3. Containment:
-
Solid Waste: Collect solid this compound powder and contaminated items in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and compatible hazardous waste container. Ensure the container is made of a material that will not react with the solvent used.
-
Never fill a liquid waste container to more than 90% of its capacity to allow for vapor expansion.
4. Labeling:
-
Immediately label the waste container with a "Hazardous Waste" label.
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration (if in solution).
-
The primary hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
5. Storage:
-
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure secondary containment is in place to capture any potential leaks.
6. Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS department.
-
Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always prioritize safety and consult your institution's EHS department for guidance specific to your location and facilities.
Personal protective equipment for handling Axl-IN-11
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Axl-IN-11, a powerful AXL inhibitor, is paramount.[1] This guide provides immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Hazard Identification and Safety Precautions
Primary Hazards:
-
Acute Oral Toxicity: Harmful if ingested.[2]
-
Environmental Hazard: Very toxic to aquatic ecosystems.[2]
All personnel must be thoroughly trained on the potential hazards and proper handling procedures before working with this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for potent laboratory compounds.
| Protection Type | Specific Equipment | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and aerosols.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, 4 mil minimum) | Prevents skin contact.[3] It is recommended to double-glove. |
| Body Protection | A dedicated lab coat or disposable gown | Protects skin and clothing from contamination.[3] |
| Respiratory Protection | A suitable respirator may be necessary for operations with a high risk of aerosol generation. | Prevents inhalation of the compound.[2] |
Experimental Protocol: Safe Handling and Disposal of this compound
This step-by-step guide outlines the procedures for the safe handling of this compound, from receipt to disposal, to minimize exposure risk.
1. Preparation and Weighing:
-
Step 1: Designated Area. All handling of this compound powder should be conducted in a designated area, such as a certified chemical fume hood or a Class II Type B biosafety cabinet, to contain any airborne particles.[3]
-
Step 2: Don PPE. Before handling, put on all required PPE as detailed in the table above.
-
Step 3: Decontamination. Decontaminate the work surface before and after handling the compound.
-
Step 4: Weighing. Use a dedicated and calibrated analytical balance within the containment area. Handle the container with care to avoid generating dust.
-
Step 5: Solution Preparation. If preparing a solution, add the solvent to the vial containing the this compound powder slowly to avoid splashing. Cap the vial securely before vortexing or sonicating.
2. In-Vitro/In-Vivo Administration:
-
Step 1: Labeling. Clearly label all vessels and syringes containing this compound.
-
Step 2: Luer-Lock Syringes. Use Luer-lock syringes to prevent accidental needle detachment and leakage.[3]
-
Step 3: Animal Handling. For in-vivo studies, ensure animals are handled in a manner that minimizes the generation of contaminated waste.
3. Spill Management:
-
Step 1: Evacuate. In case of a spill, evacuate the immediate area.
-
Step 2: Alert. Notify the appropriate safety personnel.
-
Step 3: Clean-up. Spill clean-up should only be performed by trained personnel wearing appropriate PPE. Use a spill kit with absorbent materials to contain and clean the spill.
4. Disposal Plan:
-
Step 1: Segregate Waste. All disposable materials that have come into contact with this compound, including gloves, pipette tips, and vials, must be disposed of as hazardous chemical waste.[3]
-
Step 2: Sharps Disposal. Needles and syringes should be disposed of in a designated, puncture-resistant sharps container labeled as "chemically contaminated."[3]
-
Step 3: Unused Compound. Unused this compound and its solutions must be disposed of as hazardous waste according to institutional and local regulations. Do not pour down the drain.[2]
Axl Signaling Pathway
This compound is an inhibitor of the AXL receptor tyrosine kinase. The Gas6/Axl signaling pathway plays a crucial role in various cellular processes, including cell survival, proliferation, and migration.[1][4][5] Understanding this pathway is essential for researchers working with Axl inhibitors.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
